2,3,4,5-Tetrafluoro-6-iodobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4IO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICQUVTZFSOOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)F)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3,4,5-Tetrafluoro-6-iodobenzoic acid chemical properties
An In-depth Technical Guide to 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized aromatic compound that has emerged as a critical building block in advanced chemical synthesis. Its unique substitution pattern, featuring a dense array of electron-withdrawing fluorine atoms, an acidic carboxyl group, and a reactive iodine atom, imparts a combination of stability and versatile reactivity. This guide offers a comprehensive overview of its chemical properties, synthetic utility, and key applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this powerful synthetic intermediate. Primarily utilized in medicinal chemistry and materials science, its structure is pivotal for introducing fluorinated moieties into complex molecules, often enhancing metabolic stability and bioavailability in pharmaceutical candidates.[1]
Core Physicochemical and Safety Profile
The compound is typically a white to off-white solid, requiring refrigerated storage to maintain its integrity.[2][3] Its highly fluorinated nature significantly influences its physical and chemical characteristics.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 110625-15-5 | [2] |
| Molecular Formula | C₇HF₄IO₂ | [2][4] |
| Molecular Weight | 319.98 g/mol | [2][4] |
| Appearance | White to off-white solid | [2] |
| Purity | >95-98% | [2][3] |
| Storage Temperature | Refrigerator | [3] |
| IUPAC Name | This compound | [3][4] |
Safety and Handling
Proper handling of this compound is essential due to its hazardous nature. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Data sourced from Sigma-Aldrich and Fluorochem safety data sheets.[3][5]
Recommended Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield meeting EN166 standards.[6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Dispose of contaminated gloves after use.[5]
-
Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is needed. If dust is generated, a particle filter respirator is recommended.[6][7]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][8]
-
Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][6]
Caption: Standard laboratory workflow for safely handling hazardous chemical compounds.
Reactivity and Synthetic Utility
The synthetic value of this compound stems from two primary reactive sites: the carboxylic acid group and the carbon-iodine (C-I) bond. The heavily fluorinated aromatic ring is relatively inert to electrophilic substitution but activates the C-I bond for various transformations.
-
Carboxylic Acid Group: The -COOH group undergoes standard transformations, such as esterification, conversion to acid chlorides, and amide bond formation. These reactions provide a handle for linking the fluorinated ring to other molecular scaffolds.
-
Carbon-Iodine Bond: The C-I bond is the key to the molecule's utility as a building block. The iodine atom serves as a versatile leaving group, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is particularly valuable for cross-coupling reactions, making it a cornerstone for constructing complex molecules in medicinal chemistry.[1]
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
Caption: Major reaction pathways for this compound.
Synthesis Protocols
The synthesis of polyhalogenated benzoic acids often involves multi-step sequences starting from commercially available materials. One documented approach involves the decarboxylation of a tetrafluorophthalic acid precursor. While multiple routes exist, including those starting from tetrachlorophthalic anhydride, the following protocol is based on a method described for the analogous non-iodinated compound, which illustrates the core decarboxylation step.[9][10][11]
Exemplary Synthesis: Decarboxylation of Tetrafluorophthalic Acid
This protocol outlines a general procedure for the selective removal of one carboxyl group from a phthalic acid derivative, a common strategy in this area of chemistry.
Step-by-Step Methodology:
-
Reaction Setup: To a two-liter flask, add the starting material, 3,4,5,6-Tetrafluorophthalic acid (58 g).[9]
-
Solvent Addition: Add dimethyl sulfoxide (230 ml) followed by triethylamine (11.5 ml).[9]
-
Heating: Heat the mixture with stirring to 115-120°C over a 20-minute period and maintain this temperature for an additional 35-40 minutes.[9]
-
Workup - Quenching and Extraction: Cool the reaction mixture with an ice bath. Add demineralized water (580 ml), n-butyl ether (250 ml), and toluene (350 ml).[9]
-
Acidification: Cautiously add 99% sulfuric acid (3.5 ml) with continuous stirring and cooling.[9]
-
Phase Separation: Separate the layers and extract the aqueous layer twice with toluene (580 ml and 290 ml portions).[9]
-
Washing: Wash the combined organic layers with three 150 ml portions of 2% aqueous sulfuric acid.[9]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (60 g). Add activated carbon (11.5 g, e.g., Darco S-51) and filter the mixture.[9]
-
Isolation: Concentrate the filtrate under reduced pressure. Dry the resulting solid under vacuum at 50-60°C for seven hours to yield the final product.[9]
This protocol is adapted from a synthesis of 2,3,4,5-tetrafluorobenzoic acid and serves as an illustrative example of the decarboxylation step.
Caption: A generalized workflow for the synthesis via decarboxylation.
Core Applications in Research and Development
The unique structural features of this compound make it an invaluable intermediate in several high-value sectors.
-
Pharmaceutical Synthesis: Its primary application is in the synthesis of pharmaceuticals. Fluorine substitution is a widely used strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate for certain fluoroquinolone antibacterials and other complex active pharmaceutical ingredients (APIs).[1][12] The iodine handle allows for its facile incorporation into drug scaffolds via cross-coupling chemistry.[1]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.[1][12] This building block is used in the development of new crop protection agents.[12]
-
Functional Materials and Polymers: The high fluorine content can impart desirable properties such as thermal stability and specific electronic characteristics.[1] This makes it a useful monomer or intermediate in the preparation of specialty polymers and functional materials for advanced technological applications, including liquid crystals.[1][12]
Conclusion
This compound is a synthetically versatile and highly valuable chemical intermediate. Its dense fluorination provides metabolic stability, while the orthogonal reactivity of its carboxylic acid and iodo functionalities allows for its strategic incorporation into a wide array of complex molecules. For researchers in drug discovery, agrochemical development, and materials science, a thorough understanding of its properties, reactivity, and handling requirements is crucial for unlocking its full synthetic potential. Its continued use as a key building block underscores the critical role of fluorination chemistry in modern molecular design and innovation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 110625-15-5 [sigmaaldrich.com]
- 4. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. innospk.com [innospk.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid, a valuable fluorinated building block in medicinal chemistry and materials science.[1] While a direct, detailed synthetic protocol for this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust and scientifically sound pathway based on well-established principles of organic synthesis, including the preparation of the precursor 2,3,4,5-tetrafluorobenzoic acid and its subsequent ortho-iodination. This document also presents a thorough characterization profile, with predicted spectroscopic data, to aid in the identification and quality assessment of the target compound.
Introduction: The Significance of Polyfluorinated Aryl Iodides
Polyfluorinated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The introduction of an iodine atom into a polyfluorinated aromatic ring, as in this compound, provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions. This makes the title compound a key intermediate for the synthesis of complex molecular architectures.[1]
This guide will first detail the synthesis of the precursor, 2,3,4,5-tetrafluorobenzoic acid, followed by a proposed, robust method for its regioselective iodination to yield the desired this compound.
Synthesis of this compound: A Two-Stage Approach
The synthesis of the target compound is logically approached in two main stages: the preparation of the 2,3,4,5-tetrafluorobenzoic acid precursor, followed by the crucial ortho-iodination step.
Stage 1: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid
Several routes for the synthesis of 2,3,4,5-tetrafluorobenzoic acid have been reported. A common and effective method starts from tetrachlorophthalic anhydride, involving a sequence of imidation, fluorination, hydrolysis, and decarboxylation.[2][3][4] This multi-step process offers a reliable pathway to the key precursor.
Experimental Workflow: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid
Caption: Multi-step synthesis of 2,3,4,5-tetrafluorobenzoic acid.
Detailed Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid from Tetrachlorophthalic Anhydride
-
Step 1: Imidation. Tetrachlorophthalic anhydride is reacted with aniline in a suitable solvent such as acetic acid, often with a phase transfer catalyst to improve reaction efficiency, to form N-phenyl-tetrachlorophthalimide.[2][3]
-
Step 2: Fluorination. The chlorinated phthalimide is then subjected to a halogen exchange reaction using an excess of potassium fluoride in a high-boiling aprotic polar solvent like sulfolane to yield N-phenyl-tetrafluorophthalimide.
-
Step 3: Hydrolysis. The resulting tetrafluorophthalimide is hydrolyzed, typically using a strong base like potassium hydroxide, followed by acidification to open the imide ring and form tetrafluorophthalic acid.
-
Step 4: Decarboxylation. The final step involves the decarboxylation of tetrafluorophthalic acid, which can be achieved by heating in a high-boiling solvent, to afford the desired 2,3,4,5-tetrafluorobenzoic acid.[4]
Stage 2: Ortho-Iodination of 2,3,4,5-Tetrafluorobenzoic Acid
The introduction of an iodine atom at the C-6 position, ortho to the carboxylic acid group, is the critical transformation to obtain the target molecule. The carboxylic acid group can act as a directing group in certain metal-catalyzed C-H activation reactions.[5] Alternatively, a directed ortho-lithiation followed by quenching with an iodine source is a powerful and well-established method for the regioselective functionalization of aromatic compounds.
Proposed Reaction: Ortho-Iodination
Caption: Proposed ortho-iodination of 2,3,4,5-tetrafluorobenzoic acid.
Proposed Protocol: Synthesis of this compound
This proposed protocol is based on the principles of directed ortho-metalation, a widely used strategy for the functionalization of substituted aromatic rings.
-
Preparation of the Lithiating Agent: A solution of lithium diisopropylamide (LDA) is freshly prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Ortho-Lithiation: A solution of 2,3,4,5-tetrafluorobenzoic acid in anhydrous THF is slowly added to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a period of time to ensure complete deprotonation at the position ortho to the carboxylic acid directing group.
-
Iodination: A solution of iodine (I₂) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. The mixture is then acidified with a dilute solution of hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the structure of the molecule and data from similar compounds.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white solid.[6] |
| Molecular Formula | C₇HF₄IO₂[6][7] |
| Molecular Weight | 319.98 g/mol [6][7] |
| ¹H NMR | A broad singlet in the downfield region (δ > 10 ppm) corresponding to the carboxylic acid proton. |
| ¹³C NMR | Signals for the seven carbon atoms, with characteristic C-F and C-I couplings. The carboxyl carbon will appear at a lower field. |
| ¹⁹F NMR | Four distinct signals for the four non-equivalent fluorine atoms, showing complex splitting patterns due to F-F couplings. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700 cm⁻¹), and C-F and C-I stretching vibrations in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z ≈ 319.9, along with characteristic fragmentation patterns. |
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By detailing the preparation of the necessary precursor and proposing a robust ortho-iodination strategy, this document provides a valuable resource for researchers and scientists working in the fields of medicinal chemistry and materials science. The predicted characterization data serves as a crucial reference for the verification of the synthesized product. The availability of this important building block will undoubtedly facilitate the development of novel fluorinated molecules with enhanced properties.
References
- 1. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,5-Tetrafluorobenzoic acid(1201-31-6) 13C NMR spectrum [chemicalbook.com]
- 3. colorado.edu [colorado.edu]
- 4. [PDF] Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals, agrochemicals, and functional materials. The presence of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity. Within the arsenal of fluorinated building blocks, 2,3,4,5-Tetrafluoro-6-iodobenzoic acid (CAS Number: 110625-15-5) has emerged as a particularly valuable and versatile intermediate.[1]
This technical guide provides an in-depth exploration of the properties and applications of this compound, with a focus on its utility as a precursor to hypervalent iodine reagents and as a substrate in cross-coupling reactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its successful application in a laboratory setting. The key physicochemical and safety data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 110625-15-5 | |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇HF₄IO₂ | [2][3] |
| Molecular Weight | 319.98 g/mol | [2][3] |
| Physical Form | White to off-white solid | [3] |
| Purity | Typically >95% | |
| Storage | Refrigerator |
Safety Information:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
Core Applications in Organic Synthesis
The synthetic utility of this compound is primarily derived from its dual functionality: a highly fluorinated aromatic ring and a reactive carbon-iodine bond. This combination makes it a sought-after precursor for two key classes of synthetic transformations.
Precursor to Hypervalent Iodine Reagents
Hypervalent iodine compounds have gained prominence as mild and selective oxidizing agents, offering a greener alternative to many heavy metal-based reagents.[4] this compound can be readily oxidized to form hypervalent iodine(III) and iodine(V) species. The electron-withdrawing nature of the tetrafluorinated ring enhances the electrophilicity and reactivity of the resulting hypervalent iodine center.
A common transformation is the oxidation to a 1-hydroxy-1,2-benziodoxol-3(1H)-one derivative, a class of compounds that includes the well-known oxidizing agent 2-Iodoxybenzoic acid (IBX). The fluorinated analogue derived from this compound is expected to exhibit modified reactivity and solubility profiles.
Experimental Protocol: Synthesis of a Tetrafluoro-IBX Analogue
This protocol is a representative procedure for the oxidation of this compound to its corresponding hypervalent iodine(V) reagent.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Addition of Oxidant: To the stirred solution, add an oxidizing agent such as potassium monopersulfate (Oxone®, 2.0-3.0 eq) or sodium hypochlorite (bleach, excess) portion-wise. The reaction is often exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. The solid is then washed with water and a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material and byproducts.
-
Drying: Dry the resulting solid product under vacuum to yield the hypervalent iodine(V) reagent.
Substrate for Cross-Coupling Reactions
The carbon-iodine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[1] This allows for the introduction of a wide array of substituents at the 6-position of the tetrafluorobenzoic acid moiety, making it a valuable tool in the synthesis of complex molecules for drug discovery and materials science.
Commonly employed cross-coupling reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
This protocol provides a general workflow for a palladium-catalyzed Suzuki cross-coupling reaction using this compound as the aryl halide.
-
Reaction Setup: In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane, toluene, DMF, often with water).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for advanced organic synthesis. Its highly fluorinated aromatic ring and reactive iodine functionality provide a powerful platform for accessing novel and complex molecular architectures. As a precursor to potent hypervalent iodine reagents and a versatile substrate in a wide range of cross-coupling reactions, this compound will undoubtedly continue to play a significant role in the development of new pharmaceuticals, agrochemicals, and functional materials. The continued exploration of its reactivity and the development of new synthetic methodologies centered around this scaffold will further expand its utility in the years to come.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
Introduction: The Structural Significance of a Polyhalogenated Building Block
2,3,4,5-Tetrafluoro-6-iodobenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its dense arrangement of electron-withdrawing fluorine atoms, coupled with a reactive iodine substituent, makes it a valuable synthon for introducing polyfluorinated moieties into larger, complex molecules.[1] The fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the iodine atom serves as a versatile handle for cross-coupling reactions.[1]
Accurate and unambiguous structural confirmation of this building block is paramount before its use in multi-step syntheses. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will delve into the theoretical underpinnings of the expected spectral features, providing the causal logic behind the data interpretation, and present robust, field-proven protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. A multi-nuclear (¹H, ¹³C, ¹⁹F) approach is not just recommended, but essential for full characterization.
¹⁹F NMR Spectroscopy: The Defining Spectrum
For any polyfluorinated compound, ¹⁹F NMR is the most informative experiment.[2][3] The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high sensitivity.[2][4] The wide chemical shift range of ¹⁹F NMR significantly reduces the likelihood of signal overlap, which is a common challenge in ¹H NMR.[4][5]
Expected ¹⁹F NMR Spectrum:
The structure of this compound contains four distinct fluorine environments, which will give rise to four separate signals in the ¹⁹F NMR spectrum. The interpretation of this spectrum can be challenging due to complex spin-spin coupling between the fluorine atoms.[2][6]
-
Chemical Shifts (δ): The precise chemical shifts are sensitive to the solvent and reference standard used.[7] However, we can predict the relative positions based on the electronic environment. The fluorine atoms ortho and para to the electron-withdrawing carboxylic acid group and ortho to the iodine will have distinct chemical shifts from those meta to these groups.
-
Coupling Constants (J): We expect to see complex splitting patterns due to through-bond couplings (³JFF, ⁴JFF, and ⁵JFF) between the different fluorine nuclei. These coupling constants provide invaluable information for assigning each signal to a specific fluorine atom on the aromatic ring. For example, large ³JFF (ortho) couplings are typically observed.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal all seven carbon atoms in the molecule. A proton-decoupled ¹³C experiment is standard, but the signals will still be split by the adjacent fluorine atoms (¹JCF, ²JCF, etc.), providing another layer of structural confirmation.
-
Expected Signals:
-
C1 (Carboxylic Acid): This carbonyl carbon will appear significantly downfield (typically ~160-170 ppm) and will likely show coupling to the F2 fluorine (³JCF).
-
Aromatic Carbons (C2-C7): Six distinct signals are expected for the aromatic carbons. Each carbon bonded to a fluorine atom (C2, C3, C4, C5) will appear as a doublet with a very large one-bond coupling constant (¹JCF > 200 Hz). The carbons attached to the iodine (C6) and the carboxylic acid (C1) will also exhibit smaller couplings to the neighboring fluorine atoms.
-
¹H NMR Spectroscopy
The ¹H NMR spectrum is the simplest for this molecule, but still provides a crucial piece of information.
-
Expected Signal: A single, broad signal is expected for the acidic proton of the carboxylic acid group. Its chemical shift will be highly dependent on the solvent and concentration, but it will typically appear far downfield (>10 ppm). This signal will readily exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum, which is a definitive test for an acidic proton.
Summary of Predicted NMR Data
| Nucleus | Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity & Coupling |
| ¹⁹F | F2, F3, F4, F5 | -110 to -160 (relative to CFCl₃) | Four distinct multiplets with complex F-F couplings. |
| ¹³C | C=O | ~160 - 170 | Singlet or small multiplet due to long-range C-F coupling. |
| C-I | ~90 - 100 | Multiplet due to C-F couplings. | |
| C-F | ~135 - 150 | Four distinct doublets (large ¹JCF) further split by other fluorines. | |
| C-COOH | ~120 - 130 | Multiplet due to C-F couplings. | |
| ¹H | COOH | > 10 | Broad singlet, exchangeable with D₂O. |
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality NMR spectra for this compound.
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.[4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[4] DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.
-
Filter the solution through a small glass wool plug or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[4]
-
-
Instrument Setup:
-
¹⁹F NMR Acquisition:
-
¹H and ¹³C NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy: Functional Group Identification
Attenuated Total Reflectance (ATR) is the preferred modern technique for obtaining the IR spectrum of a solid sample due to its simplicity and lack of sample preparation.[9][10][11]
Expected IR Spectrum:
The IR spectrum will show characteristic absorption bands corresponding to the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group.
-
C=C Stretches (Aromatic Ring): Several sharp bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond vibrations within the aromatic ring.
-
C-F Stretches: Strong, intense absorption bands are expected in the 1300-1000 cm⁻¹ region, which are characteristic of carbon-fluorine bonds on an aromatic ring.
Summary of Predicted IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, Sharp |
| Aryl Fluoride | C-F Stretch | 1300 - 1000 | Strong, Intense |
Experimental Protocol: ATR-FTIR Spectroscopy
Objective: To obtain an infrared spectrum to identify the key functional groups.
Methodology:
-
Background Spectrum:
-
Ensure the ATR crystal (typically diamond) is clean.[12]
-
Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.[9][13]
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal surface.[9][12]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.[9]
-
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, acidic molecules like this one.[14][15] It typically produces protonated or deprotonated molecular ions with minimal fragmentation, making it ideal for confirming the molecular weight.[14]
Expected Mass Spectrum (ESI Negative Mode):
Given the acidic nature of the carboxylic acid group, ESI in negative ion mode is the logical choice and is expected to be highly efficient.[15][16]
-
Molecular Ion Peak [M-H]⁻: The most prominent peak in the spectrum should correspond to the deprotonated molecule. The calculated monoisotopic mass of C₇HF₄IO₂ is 319.8957 Da.[17] Therefore, the [M-H]⁻ ion should be observed at an m/z (mass-to-charge ratio) of approximately 318.9.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), and fluorine is monoisotopic (¹⁹F). The primary isotopic signature will come from ¹³C. A small A+1 peak (from one ¹³C atom) will be observed at m/z 319.9 with an expected relative abundance of ~7.7% of the main [M-H]⁻ peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to within a few parts per million (ppm).
Experimental Protocol: ESI-MS Analysis
Objective: To confirm the molecular weight and elemental formula of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable ESI-compatible solvent, such as methanol or acetonitrile/water.[15]
-
A small amount of a base (e.g., ammonium hydroxide) may be added to the solution to facilitate deprotonation for negative mode analysis, although it is often unnecessary for a strong acid.
-
-
Infusion and Ionization:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle in negative polarity (e.g., -3 to -4 kV) to generate an aerosol of charged droplets.[16]
-
-
Mass Analysis:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement of the [M-H]⁻ ion.[18]
-
-
Data Analysis:
-
Identify the base peak and confirm it corresponds to the expected [M-H]⁻ ion.
-
Use the instrument's software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula C₇F₄IO₂⁻.
-
Integrated Spectroscopic Workflow
The power of this multi-technique approach lies in the integration of complementary data. No single technique provides the complete picture, but together they offer unambiguous structural proof. The following workflow illustrates the logical process of characterization.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The structural characterization of this compound is a clear example of the necessity of an integrated analytical approach. While ¹⁹F NMR provides the most detailed information about the fluorinated aromatic core, IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry provides definitive proof of the molecular weight and elemental composition. By following the robust protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this critical chemical building block, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. biophysics.org [biophysics.org]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. jascoinc.com [jascoinc.com]
- 11. mt.com [mt.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. repository.geologyscience.ru [repository.geologyscience.ru]
Foreword: The Strategic Value of Polyfunctional Aromatic Scaffolds
An In-depth Technical Guide to the Structure, Properties, and Application of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
In the intricate world of molecular design, particularly within pharmaceutical and materials science, the utility of a chemical building block is defined by its structural nuance and predictable reactivity. Polyhalogenated aromatic compounds represent a cornerstone of modern synthetic strategy, offering a powerful toolkit to modulate electronic properties, enhance metabolic stability, and create specific steric environments. Among these, this compound emerges as a scaffold of exceptional value. Its densely packed, electronically distinct functional groups—a carboxylic acid, a reactive iodine atom, and an electron-deficient tetrafluorinated ring—provide a versatile platform for complex molecular engineering. This guide offers a comprehensive examination of this compound, moving from its fundamental structure to its strategic application in advanced synthesis.
Core Molecular Architecture and Physicochemical Profile
The structure of this compound is a study in controlled reactivity. The benzene core is fully substituted, creating a molecule with distinct and predictable chemical behavior. The four electron-withdrawing fluorine atoms create a highly electron-deficient (π-poor) aromatic system. This has two profound consequences: it significantly increases the acidity of the carboxylic acid proton and it activates the C-I bond towards oxidative addition, a key step in many cross-coupling reactions.
The ortho-relationship between the bulky iodine atom and the carboxylic acid group introduces significant steric hindrance, which can influence the conformation of the carboxyl group and direct intermolecular interactions.
Caption: Ball-and-stick representation of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 110625-15-5 | [1][2] |
| Molecular Formula | C₇HF₄IO₂ | [1][3] |
| Molecular Weight | 319.98 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >98% | [1] |
| IUPAC Name | This compound | [2][3] |
Synthesis Pathway and Structural Verification
The synthesis of highly substituted aromatics requires a robust and high-yielding methodology. For this compound, a common laboratory-scale synthesis begins with a precursor like tetrafluorophthalic acid, which is converted to the corresponding anthranilic acid. The key transformation involves a Sandmeyer-type reaction.
Experimental Protocol: Diazotization-Iodination
-
Diazotization: 2-Amino-3,4,5,6-tetrafluorobenzoic acid is dissolved in a mixture of a strong acid (e.g., sulfuric acid) and water. The solution is cooled to 0-5 °C in an ice-salt bath. This low temperature is critical to ensure the stability of the resulting diazonium salt. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to prevent premature decomposition and side reactions. The reaction is monitored for the completion of diazotization.
-
Iodination: A solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution. The diazonium group (-N₂⁺) is an excellent leaving group, and it is readily displaced by the iodide nucleophile (I⁻) to form the C-I bond.
-
Workup and Purification: The reaction mixture is allowed to warm to room temperature and stirred until nitrogen evolution ceases. The crude product often precipitates from the aqueous mixture. It is then collected by filtration, washed, and purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for obtaining the product with high purity.
Spectroscopic Validation
The identity and purity of the final compound must be confirmed. The following spectroscopic signatures are characteristic of this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H NMR | A single, broad peak in the downfield region (δ 10-13 ppm). | This signal corresponds to the highly deshielded acidic proton of the carboxylic acid. Its broadness is due to hydrogen bonding and exchange. |
| ¹⁹F NMR | Four distinct multiplets. | Each fluorine atom is in a unique chemical environment and will exhibit coupling to the other three fluorine atoms, resulting in complex splitting patterns. |
| ¹³C NMR | Seven signals: one for the carboxyl carbon (~165 ppm) and six for the aromatic carbons. | The aromatic signals will be split due to C-F coupling, providing definitive structural information. |
| IR Spec. | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), strong C-F stretches (~1000-1400 cm⁻¹). | These peaks are diagnostic for the carboxylic acid and the polyfluorinated aromatic ring functional groups. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 320. | Confirms the molecular weight of the compound. |
Chemical Reactivity and Synthetic Utility
The true power of this molecule lies in its capacity for selective, sequential transformations at its distinct functional sites. This allows for its use as a versatile linchpin in multi-step synthetic campaigns.
Caption: Key synthetic transformations of this compound.
-
Reactions at the Carboxylic Acid: The carboxyl group undergoes standard transformations such as esterification and amide bond formation. These reactions are foundational for integrating the molecule into larger structures like peptides or polymers.
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the primary locus for building molecular complexity. Its reactivity in palladium-catalyzed reactions is exceptional, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high fidelity.[4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids introduces new aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes yields conjugated enyne systems, valuable in materials science.
-
Buchwald-Hartwig Amination: Reaction with amines provides a direct route to substituted anilines, a common motif in pharmaceuticals.
-
This orthogonal reactivity allows a synthetic chemist to first perform a cross-coupling reaction on the C-I bond and then modify the carboxylic acid, or vice-versa, providing strategic flexibility.
Applications in Drug Discovery and Advanced Materials
The unique combination of properties makes this compound a "privileged scaffold" in several research areas.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of fluoroquinolone antibacterials, such as ofloxacin and lomefloxacin.[5] The tetrafluorinated ring enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the fluorine atoms can improve binding affinity to biological targets through favorable electrostatic and hydrogen bonding interactions.[4]
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used to create next-generation pesticides with improved potency and environmental persistence profiles.[4][5]
-
Functional Materials: The electron-deficient aromatic core is a valuable component in the design of organic electronics, including n-type semiconductors and materials for advanced display technologies like liquid crystals.[4][5]
Safety and Handling Protocols
As a reactive chemical intermediate, proper handling is essential.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound is far more than a simple halogenated molecule. It is a strategically designed synthetic tool that offers a confluence of acidity, steric definition, and versatile reactivity. For the medicinal chemist, it provides a robust scaffold for creating metabolically stable and potent drug candidates. For the materials scientist, it is a building block for novel electronic materials. A thorough understanding of its structural properties and chemical behavior, as outlined in this guide, is the first step toward unlocking its full potential in addressing complex scientific challenges.
References
An In-depth Technical Guide to 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3,4,5-tetrafluoro-6-iodobenzoic acid, a key fluorinated building block in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data with practical, field-proven insights into its synthesis and application, particularly in medicinal chemistry and materials science.
Chemical Identity and Core Properties
This compound is a highly functionalized aromatic compound. The presence of four fluorine atoms, an iodine atom, and a carboxylic acid group on a benzene ring makes it a versatile and valuable intermediate. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the molecule, particularly the acidity of the carboxylic acid and the susceptibility of the carbon-iodine bond to oxidative addition in cross-coupling reactions.
Synonyms and Identifiers
Accurate identification is critical in research and development. The following table summarizes the key identifiers and synonyms for this compound.[1][2][3]
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 110625-15-5 |
| PubChem CID | 13704753 |
| Molecular Formula | C₇HF₄IO₂ |
| Molecular Weight | 319.98 g/mol |
| InChI Key | XICQUVTZFSOOTK-UHFFFAOYSA-N |
| Synonyms | 2-Iodotetrafluorobenzoic acid, Benzoic acid, 2,3,4,5-tetrafluoro-6-iodo- |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. This compound typically appears as a white to off-white solid.[2]
| Property | Value |
| Melting Point | 85 - 87 °C |
| Boiling Point | 239.2 °C (Predicted) |
| Density | 1.633 g/cm³ (Predicted) |
| XLogP3 | 2.5 |
| Physical Form | Solid |
| Purity | Typically >95% |
Synthesis and Reactivity
The synthesis of this compound is not as straightforward as its non-iodinated counterpart. Direct iodination of 2,3,4,5-tetrafluorobenzoic acid is challenging due to the deactivated nature of the aromatic ring. A more plausible and controllable laboratory-scale synthesis involves a directed ortho-lithiation strategy.
Conceptual Synthesis Workflow
The carboxylic acid group is an effective directing group for ortho-lithiation. This process involves the deprotonation of the C-H bond adjacent to the carboxylate using a strong organolithium base, followed by quenching the resulting aryl lithium species with an iodine source.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on established principles of directed ortho-lithiation of aromatic carboxylic acids.
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq). Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add TMEDA (2.2 eq) to the solution. Then, add s-BuLi (2.2 eq) dropwise while maintaining the temperature at -78 °C. The formation of a dianion is expected. Stir the reaction mixture at this temperature for 2 hours.
-
Iodination: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 1 hour at -78 °C and then warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Rationale: The use of two equivalents of a strong base like s-BuLi is crucial. The first equivalent deprotonates the acidic carboxylic acid proton, while the second equivalent, directed by the resulting carboxylate, removes the ortho proton. TMEDA is used to break up the organolithium aggregates, increasing the basicity and reactivity of the s-BuLi. Quenching with an electrophile, in this case, iodine, installs the iodo group at the lithiated position.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile building block for introducing a tetrafluorophenyl moiety into more complex molecules. The carbon-iodine bond is a key handle for transition-metal-catalyzed cross-coupling reactions.[4]
Cross-Coupling Reactions: A Gateway to Novel Compounds
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in pharmaceutical and materials science for the construction of C-C bonds.
Caption: Common cross-coupling applications of the title compound.
Representative Protocol: Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and acidify with 1 M HCl to protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Causality and Trustworthiness: The choice of a palladium catalyst with phosphine ligands is standard for activating the C-I bond via oxidative addition. The base is essential for the transmetalation step of the catalytic cycle. Using a degassed solvent and an inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst, ensuring the reaction proceeds efficiently and reproducibly.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. The true power of this molecule is realized in its application as a robust partner in cross-coupling reactions, providing a reliable route to complex, highly fluorinated molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers and developers looking to leverage the unique properties of this compound in their work.
References
Physical and chemical properties of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid
An In-Depth Technical Guide to 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid: Properties, Synthesis, and Applications
Foreword: A Molecule of Strategic Importance
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. This compound (CAS No. 110625-15-5) emerges as a particularly valuable building block in this context. It is not merely a fluorinated aromatic but a bifunctional reagent of significant potential. The dense fluorine substitution provides a unique electronic signature and metabolic stability, while the ortho-iodine substituent serves as a versatile synthetic handle for advanced molecular engineering. This guide provides an in-depth analysis of its core properties, a plausible synthetic route, and its critical applications for researchers, chemists, and professionals in drug development.
Molecular Identity and Physicochemical Profile
This compound is a polysubstituted benzoic acid derivative. The high degree of fluorination dramatically influences its acidity, lipophilicity, and reactivity compared to its non-fluorinated counterparts.
Molecular Structure and Key Identifiers
The structure features a benzene ring substituted with four consecutive fluorine atoms, a carboxylic acid group, and an iodine atom positioned ortho to the carboxylate. This arrangement creates a sterically hindered and electron-deficient aromatic system.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the compound. While experimental data for properties like melting point and solubility are not widely published, scientifically informed estimations are provided based on its structure and comparison to its precursor.
| Property | Value | Source / Comment |
| CAS Number | 110625-15-5 | [1][2] |
| Molecular Formula | C₇HF₄IO₂ | [1][2] |
| Molecular Weight | 319.98 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically >95% - 98% | [2] |
| IUPAC Name | This compound | [1] |
| Melting Point | Not experimentally reported. Expected to be >90 °C. | The precursor, 2,3,4,5-tetrafluorobenzoic acid, melts at 85-87 °C. The heavier iodine atom is expected to increase melting point due to stronger intermolecular forces.[3][4] |
| Solubility | Not experimentally reported. | Expected to be soluble in polar organic solvents such as DMSO, DMF, methanol, and ethyl acetate. |
| pKa | Not experimentally reported. | The extensive fluorination suggests a significantly lower pKa (higher acidity) than benzoic acid (pKa ≈ 4.2). For comparison, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid has a pKa of 5.3.[5] |
| XLogP3 | 2.5 | Computed by PubChem.[1] |
Spectroscopic and Analytical Profile
While a comprehensive public database of spectra for this specific molecule is sparse, its structural features allow for a reliable prediction of its spectral characteristics. These predictions are essential for reaction monitoring and quality control.
-
¹H NMR: The spectrum is expected to be simple, showing a single, broad singlet in the downfield region (δ > 10 ppm) corresponding to the acidic proton of the carboxylic acid. The absence of other protons on the aromatic ring simplifies the spectrum significantly.
-
¹³C NMR: The spectrum should display seven distinct carbon signals. The carboxylic carbon (C=O) will be the most downfield. The four fluorine-bearing aromatic carbons will appear as complex multiplets due to C-F coupling. The iodine-substituted carbon (C-I) is expected to be at a relatively high field (low ppm value) compared to the other aromatic carbons. For reference, spectral data for the non-iodinated precursor is available.[6]
-
¹⁹F NMR: This is a critical technique for characterization. Four distinct signals are expected, one for each unique fluorine environment. The signals will exhibit complex splitting patterns (e.g., doublets of doublets, triplets of doublets) due to through-bond coupling between adjacent fluorine atoms (typically ³J(F-F) and ⁴J(F-F)). The chemical shifts will be indicative of their position relative to the iodo and carboxyl groups.
-
Infrared (IR) Spectroscopy: Key characteristic vibrational bands would include:
-
A broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.
-
A strong C=O (carbonyl) stretch, typically found between 1700-1725 cm⁻¹.
-
Strong C-F stretching bands in the 1000-1300 cm⁻¹ region.
-
A C-I stretching vibration at a lower frequency, typically below 600 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z ≈ 319.90. A characteristic fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and the iodine atom (-I, 127 Da).
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its dual reactivity, which allows for sequential and site-selective modifications.
The Ortho-Iodine Handle: A Gateway to Cross-Coupling
The carbon-iodine (C-I) bond is significantly weaker and more reactive in palladium-catalyzed cross-coupling reactions than a carbon-fluorine (C-F) bond.[7] This reactivity difference is fundamental, enabling the selective functionalization at the 6-position without disturbing the tetrafluorinated core. This makes the molecule an ideal substrate for reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Heck Reaction: Formation of C-C bonds with alkenes.
The ability to perform these transformations selectively is of paramount importance in the construction of complex pharmaceutical intermediates.[8]
Caption: Selective cross-coupling reactions utilizing the reactive C-I bond.
The Carboxylic Acid Group: A Point of Conjugation
The carboxylic acid functionality provides a secondary reaction site, typically for amide bond formation. After functionalizing the C-I bond, the carboxyl group can be activated (e.g., to an acid chloride or using coupling reagents like EDC/HOBt) and reacted with amines to build more complex structures, such as peptides or other bioactive amides.
Proposed Synthesis Protocol
Causality: The starting material, 2,3,4,5-tetrafluorobenzoic acid, is a highly electron-deactivated ring, making electrophilic substitution difficult. The reaction requires a strong iodinating agent and harsh conditions (e.g., fuming sulfuric acid or an iodine/oxidant system) to proceed. The carboxyl group is a meta-director, but the steric hindrance and electronic environment of the heavily fluorinated ring favor substitution at the vacant 6-position.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology (Proposed)
-
Reactor Setup: In a well-ventilated fume hood, charge a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with 2,3,4,5-tetrafluorobenzoic acid (1.0 eq.).
-
Reagent Addition: Under stirring, cautiously add concentrated sulfuric acid as the solvent. Add elemental iodine (I₂, ~0.6 eq.) followed by the portion-wise addition of a suitable oxidizing agent, such as potassium iodate (KIO₃, ~0.5 eq.). The use of an oxidant is critical to generate the highly electrophilic iodine species in situ.
-
Reaction: Heat the mixture to 60-80 °C. The reaction is typically exothermic and should be controlled carefully. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. A solid precipitate should form.
-
Isolation & Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
-
Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product by NMR, IR, MS, and melting point analysis to confirm its identity and purity.
Applications in Research and Development
The unique combination of a stable polyfluorinated core and a reactive iodine handle makes this compound a valuable intermediate in several high-value R&D areas.
-
Pharmaceutical Synthesis: It is a key building block for creating complex molecules where the tetrafluorophenyl moiety imparts desirable properties like increased metabolic stability, enhanced binding affinity (through fluorine's unique interactions), and improved bioavailability.[8] Its derivatives are explored in various therapeutic areas.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of a fluorinated core can lead to the development of new pesticides and herbicides with enhanced potency and environmental profiles.
-
Functional Materials & Polymers: The rigid and electron-deficient aromatic ring can be incorporated into polymers to create materials with high thermal stability, specific electronic properties, or low surface energy.[8]
-
Medicinal Chemistry: The iodine allows for its use as a scaffold for library synthesis. A common core can be rapidly diversified via various cross-coupling reactions, allowing for the efficient exploration of structure-activity relationships (SAR) in a drug discovery program.
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous properties.
-
Hazard Classification: The compound is typically classified with the GHS07 pictogram (Warning). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid creating dust. Use spark-proof tools and ensure proper grounding if handling large quantities. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Supplier recommendations often specify storage in a refrigerator to ensure long-term stability. Keep away from incompatible materials such as strong oxidizing agents and bases.
References
- 1. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. ossila.com [ossila.com]
- 6. 2,3,4,5-Tetrafluorobenzoic acid(1201-31-6) 13C NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [myskinrecipes.com]
- 9. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]
- 10. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 11. 2,3,5,6-Tetrafluoro-4-iodobenzoic acid | 873536-93-7 [sigmaaldrich.com]
2-iodotetrafluorobenzoic acid stability and storage
An In-Depth Technical Guide to the Stability and Storage of 2-Iodotetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodotetrafluorobenzoic acid is a polyhalogenated aromatic compound of significant interest in medicinal chemistry, materials science, and synthetic chemistry. Its rigid, electron-deficient tetrafluorophenyl ring, combined with the reactive functionalities of a carboxylic acid and an iodine atom, makes it a valuable building block for complex molecular architectures. The iodine substituent, in particular, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of intricate drug candidates and functional materials.
However, the very features that make this molecule synthetically attractive also introduce potential stability challenges. The carbon-iodine (C-I) bond is known to be susceptible to both thermal and photolytic cleavage, while the overall reactivity of the molecule necessitates a thorough understanding of its compatibility with other substances. This guide provides a detailed examination of the stability profile of 2-iodotetrafluorobenzoic acid, offering field-proven protocols and evidence-based recommendations to ensure its integrity from receipt to reaction.
Core Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into its stability. These characteristics influence its handling, dissolution, and storage requirements.
| Property | Value |
| Molecular Formula | C₇HF₄IO₂ |
| Molecular Weight | 347.98 g/mol |
| Appearance | White to off-white crystalline solid/powder[1] |
| Melting Point | 162°C[1] |
| Solubility | Slightly soluble in water; soluble in many organic solvents |
| Acidity (pKa) | Not extensively documented, but expected to be a strong acid due to the inductive effect of the fluorine and iodine atoms. |
Comprehensive Stability Profile
The stability of 2-iodotetrafluorobenzoic acid is not absolute but is contingent on its environment. The primary factors influencing its degradation are temperature, light, pH, and the presence of reactive chemicals.
Thermal Stability
Perfluorinated carboxylic acids (PFCAs) are generally considered thermally robust, but they are not indestructible.[2] The primary pathway for thermal decomposition at elevated temperatures is decarboxylation (loss of CO₂), followed by fragmentation of the fluorinated ring.[3] Studies on related PFCAs show that decomposition can begin at temperatures as low as 200°C.[4][5][6]
Causality: The C-I bond is the most likely point of initial thermal cleavage, with a lower bond dissociation energy compared to the C-F and C-C bonds of the aromatic ring. While the compound is stable at room temperature and under typical refrigerated storage, prolonged exposure to high heat (e.g., during transport or in a malfunctioning oven) can initiate degradation, leading to the release of volatile iodine-containing species and compromising sample purity.
Photostability
The carbon-iodine bond is notoriously sensitive to light, particularly in the UV range.[7] Aromatic iodides can undergo homolytic cleavage upon absorption of photons, generating a highly reactive aryl radical and an iodine radical. This is a critical vulnerability for 2-iodotetrafluorobenzoic acid.
Causality: The energy supplied by UV radiation is sufficient to overcome the C-I bond dissociation energy, initiating a radical chain reaction.[8] This can lead to the formation of 2,3,4,5-tetrafluorobenzoic acid (from hydrogen abstraction by the aryl radical) and various dimeric impurities. This degradation pathway is highly relevant for solutions of the compound, where molecules are more mobile.
Hydrolytic Stability & pH Effects
The tetrafluorophenyl group is exceptionally stable towards hydrolysis due to the strength of the C-F bonds.[9] The carboxylic acid functional group is also stable under typical aqueous conditions. However, the compound's behavior can be influenced by pH.
-
Acidic Conditions (pH < 4): The compound is expected to be stable. Studies on similar fluorinated aromatic compounds show high stability in acidic media.[10]
-
Neutral Conditions (pH 4-8): Stable.
-
Basic Conditions (pH > 8): While the molecule itself is generally stable, its salt form (carboxylate) will predominate. In the presence of strong bases and elevated temperatures, unforeseen reactions could be promoted, though this is less likely than thermal or photolytic degradation. It is crucial to avoid strong bases as they are generally considered incompatible.[11][12]
Chemical Incompatibility
Safe storage and handling require segregating 2-iodotetrafluorobenzoic acid from incompatible materials to prevent hazardous reactions. Based on safety data for benzoic acid and its halogenated analogs, the following should be avoided:
-
Strong Oxidizing Agents: (e.g., peroxides, perchlorates, nitrates).[11][13] These can react violently with organic materials, potentially leading to fire or explosion.
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).[11][14] A standard acid-base neutralization reaction will occur, which is exothermic.
-
Metals: Water solutions of benzoic acids can react with some metals to produce flammable hydrogen gas.[11]
Degradation Pathways and Byproducts
Understanding potential degradation products is vital for analytical method development and for interpreting purity data of aged samples.
Caption: Potential degradation pathways for 2-iodotetrafluorobenzoic acid.
Recommended Storage & Handling Protocols
Adherence to proper storage and handling procedures is the most effective strategy to mitigate degradation and ensure laboratory safety.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of any potential slow thermal degradation and preserves long-term stability.[15] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | While stable in air, an inert atmosphere provides the best protection against oxidative impurities and moisture. |
| Container | Tightly sealed, amber glass vial or bottle. | Amber glass prevents photolytic degradation by blocking UV light. A tight seal prevents moisture ingress and sublimation.[15][16][17] |
| Location | Cool, dry, well-ventilated area. | Prevents moisture condensation and ensures any potential vapors are dispersed. |
| Segregation | Store away from incompatible materials (strong oxidizing agents, bases).[11][13] | Prevents accidental hazardous reactions. |
Safe Handling Procedures
As a Senior Application Scientist, I cannot overstate the importance of personal protective equipment (PPE) and proper engineering controls.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[16][17]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid generating dust.[18] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[16] Launder contaminated clothing before reuse.[17]
Experimental Protocols for Stability Assessment
For drug development professionals, validating the stability of a key reagent under process conditions is crucial. Below are standardized, self-validating protocols for stress testing.
Workflow for a Stability Study
Caption: A generalized workflow for conducting a forced degradation study.
Protocol 1: Photostability Testing (ICH Q1B Guideline)
-
Objective: To assess the degradation of the compound upon exposure to light.
-
Methodology:
-
Prepare a solution of 2-iodotetrafluorobenzoic acid (e.g., 1 mg/mL in acetonitrile/water).
-
Transfer aliquots into clear and amber glass vials (as a control).
-
Place the vials in a validated photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At specified time points (e.g., 0, 6, 12, 24 hours), withdraw samples.
-
Analyze all samples (including a control stored in the dark) by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).
-
Validation: Compare the chromatograms of the exposed samples to the dark control. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. The amber vial should show significantly less degradation, validating light as the cause.
-
Protocol 2: Thermal Stability Testing
-
Objective: To evaluate the stability of the compound under elevated temperatures.
-
Methodology:
-
Weigh a precise amount of solid 2-iodotetrafluorobenzoic acid into several vials.
-
Place the vials in calibrated ovens at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Maintain a control sample at the recommended storage condition (2-8°C).
-
After set periods (e.g., 1, 2, 4 weeks), remove one vial from each temperature.
-
Dissolve the contents in a known volume of solvent and analyze by HPLC as described above.
-
Validation: The degradation rate should correlate with temperature. The control sample should exhibit minimal to no degradation, confirming that the observed changes in the test samples are due to thermal stress.
-
Conclusion
2-Iodotetrafluorobenzoic acid is a stable compound when stored and handled correctly. Its primary liabilities are sensitivity to light and incompatibility with strong oxidizing agents. The integrity of this valuable reagent is best preserved by storing it in tightly sealed, amber glass containers under refrigeration (2-8°C) and in a dry, well-ventilated area. By implementing the protocols and understanding the chemical causality outlined in this guide, researchers can ensure the quality and purity of their material, leading to more reliable and reproducible scientific outcomes.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pfascentral.org [pfascentral.org]
- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. ehs.com [ehs.com]
- 13. fishersci.com [fishersci.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 18. echemi.com [echemi.com]
In-Depth Technical Guide: The Biological Activity of Fluorinated Benzoic Acids
Abstract
The strategic incorporation of fluorine into the benzoic acid scaffold represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by fluorinated benzoic acids. We will delve into the fundamental physicochemical alterations induced by fluorination and how these changes translate into potent and selective modulation of biological targets. This document will cover key therapeutic areas where these compounds have shown significant promise, including antimicrobial, anti-inflammatory, and enzyme inhibitory applications. Detailed structure-activity relationships (SAR), mechanistic insights, and robust experimental protocols are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Introduction: The Fluorine Advantage in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[1] Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules.[2] Its small atomic radius allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2] When applied to the versatile benzoic acid framework, these effects are amplified, leading to a class of compounds with significant therapeutic potential.[3][4]
The carbon-fluorine (C-F) bond is exceptionally strong, which can shield adjacent chemical bonds from metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3] Furthermore, fluorination can alter the acidity of the carboxylic acid group, which in turn affects the compound's ionization state at physiological pH, influencing its membrane permeability and interaction with biological targets.[1][5] This guide will explore the multifaceted biological activities of fluorinated benzoic acids, providing a comprehensive resource for researchers in the field.
Key Biological Activities and Therapeutic Applications
Fluorinated benzoic acids and their derivatives have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery across various disease areas.
Antimicrobial Activity
In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is paramount. Fluorinated benzoic acid derivatives have emerged as promising candidates. For instance, certain hydrazide derivatives of fluorobenzoic acids have shown significant inhibitory activity against Gram-positive bacteria, particularly Mycobacterium paratuberculosis.[6]
The mechanism of action for their antimicrobial effects can be multifaceted. The presence of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.[7] Once inside, these compounds can interfere with essential cellular processes. For example, some fluorobenzoylthiosemicarbazides have demonstrated potent activity against Staphylococcus aureus, with structure-activity relationship (SAR) studies indicating that the position and nature of substituents are critical for efficacy.[8]
Table 1: Minimum Inhibitory Concentration (MIC) of Fluorobenzoylthiosemicarbazide Derivatives against Gram-Positive Bacteria.[8]
| Compound ID | Fluorobenzoyl Position | N4-Aryl Substituent | S. aureus ATCC 25923 MIC (µg/mL) | S. aureus ATCC 6538P MIC (µg/mL) | S. epidermidis ATCC 12228 MIC (µg/mL) |
| 15a | meta | 3-CF₃ | 3.91 | 7.82 | 15.63 |
| 15b | meta | 4-CF₃ | 7.82 | 15.63 | 31.25 |
| 16b | para | 4-CF₃ | 7.82 | 15.63 | 15.63 |
| 7a | meta | 3-Cl | >125 | >125 | >125 |
Anti-inflammatory Effects
Inflammation is a key pathological feature of numerous chronic diseases. Benzoic acid derivatives have long been recognized for their anti-inflammatory properties, with the fluorinated analogs often exhibiting enhanced potency.[9][10] The proposed mechanism for some of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as phospholipase A2 (PLA2) and cyclooxygenases (COX).[11][12]
For example, 2-[(3-Fluorobenzyl)oxy]benzoic acid is hypothesized to inhibit cytosolic phospholipase A2α (cPLA2α), which is responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins and leukotrienes.[11] Similarly, fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting COX-2 expression and the production of inflammatory mediators like IL-6 and nitric oxide.[12][13]
Enzyme Inhibition
The specific and potent inhibition of enzymes is a major goal in drug development. Fluorinated benzoic acids have proven to be versatile scaffolds for designing enzyme inhibitors for a wide range of targets.
2.3.1. Acetylcholinesterase (AChE) Inhibition
In the context of Alzheimer's disease, inhibiting AChE to increase acetylcholine levels in the brain is a key therapeutic strategy. Novel tetrahydroacridine derivatives incorporating a fluorobenzoic acid moiety have been synthesized and shown to be potent inhibitors of both AChE and butyrylcholinesterase (BChE).[14] Some of these compounds also demonstrated the ability to inhibit the aggregation of β-amyloid, another key pathological hallmark of Alzheimer's disease.[14][15]
2.3.2. Phosphatase and Kinase Inhibition
Fluorinated benzoic acid derivatives have also been explored as inhibitors of protein tyrosine phosphatases (PTPs) and kinases, which are critical regulators of cellular signaling pathways. For instance, 3-Bromo-4-fluorobenzoic acid serves as a key intermediate in the synthesis of potent PTP-MEG2 inhibitors, which are being investigated for the treatment of type 2 diabetes.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorinated benzoic acids is highly dependent on the number, position, and nature of the fluorine substituents, as well as other functional groups on the aromatic ring.
A clear SAR trend can be observed in the antibacterial activity of fluorobenzoylthiosemicarbazides, where the presence of a trifluoromethyl (CF₃) group on the N4-aryl substituent is crucial for potent activity.[8] This suggests that the specific electronic and steric properties of the CF₃ group are vital for target interaction.[8]
In the case of 2-morpholinobenzoic acid derivatives investigated for their antiproliferative activity, halogen substitution on an N-benzyl ring was found to influence both enzyme inhibition and antiproliferative potency.[16] The favorable effect of a 3-fluoro substituent on the N-benzyl ring suggests that incorporating a fluorine atom at the 3-position of the core benzoic acid ring could be a beneficial modification.[16]
Caption: Logical relationship between structural modifications, physicochemical properties, and biological activity of fluorinated benzoic acids.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of fluorinated benzoic acid derivatives are provided below.
General Synthesis of Fluorobenzoylthiosemicarbazides
This protocol describes a general method for synthesizing fluorobenzoylthiosemicarbazide derivatives, which have shown promising antibacterial activity.[17]
Step-by-Step Methodology:
-
Esterification of Fluorobenzoic Acid:
-
Dissolve 1 equivalent of the desired fluorobenzoic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 7-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the excess acid with a 10% sodium carbonate solution.
-
Extract the resulting ester with an organic solvent (e.g., chloroform) and purify.[17]
-
-
Formation of Fluorobenzoyl Hydrazide:
-
The ester obtained in the previous step is reacted with hydrazine hydrate. This step typically involves refluxing the two reactants.
-
-
Synthesis of Thiosemicarbazide:
-
The fluorobenzoyl hydrazide is then reacted with an appropriate isothiocyanate to yield the final fluorobenzoylthiosemicarbazide derivative.
-
Self-Validating System: The purity and identity of the synthesized compounds at each step should be confirmed using standard analytical techniques such as TLC, melting point determination, and spectroscopic methods (IR, NMR).[17]
In Vitro Antimicrobial Susceptibility Testing (Kirby-Bauer Method)
This protocol outlines the agar-diffusion method for evaluating the antimicrobial activity of the synthesized compounds.[6]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Evenly streak the bacterial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
-
Application of Test Compounds:
-
Impregnate sterile paper discs with a known concentration of the synthesized fluorinated benzoic acid derivatives.
-
Place the discs onto the inoculated agar surface.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of inhibition around each disc. The size of the zone is indicative of the compound's antimicrobial activity.
-
Self-Validating System: Include positive controls (discs with known antibiotics) and negative controls (discs with the solvent used to dissolve the compounds) on each plate to ensure the validity of the results.
Caption: A streamlined workflow for the synthesis and antimicrobial evaluation of fluorinated benzoic acid derivatives.
Conclusion and Future Perspectives
Fluorinated benzoic acids represent a privileged class of compounds in medicinal chemistry, offering a versatile platform for the development of novel therapeutics.[3] The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to compounds with enhanced efficacy, selectivity, and metabolic stability.[2][7] The diverse biological activities, ranging from antimicrobial to anti-inflammatory and enzyme inhibition, underscore the broad therapeutic potential of this chemical class.
Future research in this area should continue to explore the synthesis of novel fluorinated benzoic acid derivatives with diverse substitution patterns. Advances in synthetic methodologies will undoubtedly facilitate access to a wider range of these valuable building blocks.[18][19] Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The integration of computational modeling and experimental screening will be instrumental in the rational design of the next generation of drugs based on the fluorinated benzoic acid scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemxyne.com [chemxyne.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. globalscientificjournal.com [globalscientificjournal.com]
- 18. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorinated Compounds in Medicinal Chemistry: Recent Applications...: Ingenta Connect [ingentaconnect.com]
Harnessing the Power of Polysubstitution: 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid as a Premier Building Block in Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone of rational drug design, offering unparalleled control over a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide delves into the utility of a highly specialized and versatile building block: 2,3,4,5-Tetrafluoro-6-iodobenzoic acid . We will explore the unique chemical reactivity endowed by its trifecta of functional handles—a polyfluorinated aromatic ring, a reactive iodine substituent, and a versatile carboxylic acid. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also practical, field-proven insights into its application, focusing on the causality behind experimental choices for leveraging this synthon to its fullest potential in constructing complex molecular architectures.
The Strategic Imperative of Fluorine in Drug Design
The deliberate introduction of fluorine into drug candidates has become an indispensable strategy. The unique electronic properties of fluorine—its high electronegativity and the strength of the C-F bond—allow for fine-tuning of a molecule's characteristics to enhance its drug-like properties.[1][3] Key advantages frequently observed include:
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Placing fluorine at metabolically vulnerable positions (metabolic "soft spots") can significantly increase a drug's half-life and bioavailability.[2][4]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and thereby impacting its solubility, cell permeability, and receptor interactions.[4]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions within a protein binding pocket, sometimes forming non-canonical interactions that increase ligand potency and selectivity.[3]
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][4] This property must be carefully balanced to maintain adequate aqueous solubility.
The prevalence of this strategy is underscored by the fact that fluorinated compounds consistently represent a significant portion of newly approved drugs, highlighting the sustained value of fluorinated building blocks in the pharmaceutical industry.[5][6][7]
Anatomy of a Powerhouse Building Block: this compound
This compound (CAS 110625-15-5) is more than just a fluorinated aromatic. It is a meticulously designed synthon offering three distinct points of chemical reactivity, enabling complex, multi-step syntheses with a high degree of control.
Physicochemical Properties
A summary of the key properties of this building block is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 110625-15-5 | [9] |
| Molecular Formula | C₇HF₄IO₂ | [8][9] |
| Molecular Weight | 319.98 g/mol | [8][9] |
| Physical Form | White to off-white solid | [9] |
| Purity | Typically >95% | |
| InChIKey | XICQUVTZFSOOTK-UHFFFAOYSA-N | [8] |
The Three Pillars of Reactivity
The utility of this building block stems from its three key structural features, which can be addressed sequentially or in a planned order to build molecular complexity.
Figure 1: Key reactive sites and features of the title building block.
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition in palladium-catalyzed cross-coupling reactions. This provides a reliable and selective handle for forming new carbon-carbon and carbon-heteroatom bonds.[10]
-
The Carboxylic Acid: This functional group is a cornerstone of medicinal chemistry, most commonly used to form stable amide bonds with amines, a key linkage in many drug scaffolds. It can also be converted to esters, reduced to an alcohol, or used in other transformations.
-
The Polyfluorinated Ring: The tetrafluorinated phenyl ring provides the intrinsic benefits of fluorination, imparting metabolic stability and unique electronic properties to the final molecule.
Core Synthetic Applications & Methodologies
The true power of this compound is realized through its application in robust and versatile chemical transformations. The orthogonality of its reactive handles allows for a planned synthetic strategy where, for instance, a cross-coupling reaction at the iodide position can be followed by an amide coupling at the carboxylic acid, or vice-versa.
Figure 2: Synthetic pathways branching from the core building block.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the workhorses for C-C and C-N bond formation and are central to leveraging the aryl iodide functionality. The choice of catalyst, ligand, and base is critical and depends on the specific substrates being coupled.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Resulting Structure |
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | Aryl-Alkyne |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Aryl-Amine |
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki reaction is chosen for its exceptional functional group tolerance and the commercial availability of a vast array of boronic acids, allowing for rapid exploration of chemical space. A phosphine ligand like PPh₃ stabilizes the Pd(0) catalyst, while the aqueous base is required for the transmetalation step, activating the boronic acid.
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent/Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane or DME, and a degassed aqueous solution of a base, such as 2M Na₂CO₃ (3.0 equiv.). Degassing prevents catalyst degradation.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2 to ensure the carboxylic acid product is protonated and soluble in the organic layer.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Amide Bond Formation
Causality: Amide bonds are highly stable and mimic the peptide bonds found in biology, making them a privileged functional group in drug design. Coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile, allowing the reaction to proceed under mild conditions and minimizing side reactions.
Protocol 2: General Procedure for Amide Coupling (HATU)
-
Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.
-
Activation: Add HATU (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equiv.) to the activated mixture.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. The acidic wash removes excess base, while the basic wash removes unreacted starting acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting amide by flash column chromatography.
Strategic Synthesis: A Hypothetical Case Study
The true value of this compound is demonstrated in multi-step syntheses. For instance, the core of many modern kinase inhibitors involves a heterocyclic amine linked to an aromatic system. The related (non-iodinated) 2,3,4,5-tetrafluorobenzoic acid is a known intermediate in the synthesis of fluoroquinolone antibiotics like ofloxacin and lomefloxacin, demonstrating the industrial relevance of this scaffold.[11]
Below is a hypothetical pathway to a drug-like scaffold, illustrating how the building block's orthogonal handles can be used to rapidly assemble a complex molecule.
Figure 3: A sequential cross-coupling and amide formation workflow.
This two-step sequence—first establishing a key C-C bond via a robust Suzuki coupling, followed by the formation of a stable amide linkage—is a powerful and common strategy in drug discovery programs. It allows for the modular assembly of fragments, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
This compound is a quintessential example of a modern medicinal chemistry building block. Its pre-installed polyfluorinated core provides inherent drug-like benefits, while its orthogonal reactive sites—the aryl iodide and the carboxylic acid—offer chemists reliable and versatile handles for strategic, modular synthesis. By understanding the causality behind the choice of reaction conditions for cross-coupling and amide bond formation, researchers can efficiently navigate complex synthetic pathways to produce novel molecular entities. As drug discovery continues to push into more complex chemical space, the demand for such sophisticated, multi-functional building blocks will only continue to grow, making this compound a valuable tool in the arsenal of any medicinal chemist.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022 [ouci.dntb.gov.ua]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound [myskinrecipes.com]
- 11. innospk.com [innospk.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Polyfluorinated Biaryl Carboxylic Acids
Polyfluorinated biaryl carboxylic acids are a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of multiple fluorine atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2,3,4,5-Tetrafluoro-6-iodobenzoic acid is a valuable and versatile building block for accessing these complex molecular architectures.[2][3][4][5] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, due to its mild reaction conditions and broad functional group tolerance.[1][6][7][8]
This guide provides detailed insights and actionable protocols for the successful Suzuki coupling of this compound with various boronic acids and their derivatives. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer step-by-step experimental procedures, and provide guidance on troubleshooting potential challenges.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[7][9] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
The substrate, this compound, presents specific challenges:
-
Steric Hindrance: The iodine atom is flanked by a carboxylic acid group and a fluorine atom, creating significant steric bulk around the reaction center. This can hinder the oxidative addition step and the approach of the bulky palladium catalyst.[10][11][12]
-
Electronic Effects: The tetrafluorinated ring is highly electron-deficient. While this can facilitate oxidative addition, it may slow down the reductive elimination step.[13][14] The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the carboxylic acid group.
Overcoming these challenges requires careful selection of the catalyst system (palladium precursor and ligand) and the base.
The Catalytic Cycle Explained
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Recommended Suzuki Coupling Protocols
Two primary protocols are presented here: a general-purpose method suitable for a wide range of arylboronic acids and an advanced protocol for particularly challenging or sterically hindered coupling partners.
Protocol 1: General Conditions with a Buchwald Ligand
This protocol employs a bulky, electron-rich phosphine ligand, which is known to facilitate the coupling of sterically hindered and electron-deficient aryl halides.[15]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Schlenk flask or sealed microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq.).
-
Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer should be acidified (e.g., with 1M HCl) to protonate the carboxylic acid, which can then be extracted into an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reactions
Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.[9][11]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Solvent Addition: Add the degassed solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 10-45 minutes.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Key Experimental Parameters: A Deeper Dive
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require a ligand.[16] Pd(PPh₃)₄ is a stable Pd(0) source but may not be active enough for this substrate.[10] Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is often effective.[17] |
| Ligand | Buchwald Ligands: SPhos, RuPhos, XPhosOther: P(t-Bu)₃, PCy₃ | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination with sterically hindered and electron-deficient substrates.[10][15] |
| Base | Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃Organic: Et₃N, DIPEA | The base activates the boronic acid to form a more nucleophilic boronate species.[16][18] K₃PO₄ is often a good choice for challenging couplings.[18] Cs₂CO₃ can be particularly effective for sterically demanding substrates.[18] |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF, often with water | A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the formation of the active boronate species.[17] Anhydrous conditions may be necessary if protodeboronation is an issue. |
| Boronic Acid Derivative | Boronic acids, Pinacol esters, Trifluoroborates | Pinacol esters and trifluoroborates can offer greater stability and may be less prone to protodeboronation compared to boronic acids.[6][19] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, steric hindrance | Ensure proper degassing to prevent catalyst oxidation. Increase reaction temperature. Switch to a more active catalyst system (e.g., a more electron-rich and bulky ligand). |
| Protodeboronation of Boronic Acid | Presence of excess water, prolonged reaction time at high temperature | Use anhydrous solvents or a controlled amount of water.[9] Consider using the more stable boronic ester derivative.[9] Optimize for shorter reaction times. |
| Formation of Homocoupled Products | Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere.[17] |
| Decomposition of Starting Material | High reaction temperature, incompatible base | Screen different bases. Reduce the reaction temperature and extend the reaction time. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura coupling of this compound is a feasible yet challenging transformation that provides access to valuable polyfluorinated biaryl carboxylic acids. Success hinges on the rational selection of a highly active palladium catalyst system, an appropriate base, and optimized reaction conditions to overcome the steric and electronic hurdles presented by the substrate. The protocols and insights provided in this guide offer a robust starting point for researchers to efficiently synthesize these important compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 110625-15-5 [chemicalbook.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Sonogashira coupling with 2,3,4,5-Tetrafluoro-6-iodobenzoic acid
An Application Guide to the Sonogashira Coupling of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: Harnessing the Sonogashira Coupling for Advanced Fluorinated Scaffolds
The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in constructing C(sp²)-C(sp) bonds.[1][2] First reported in 1975, this palladium and copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide offers a powerful route to complex molecular architectures under remarkably mild conditions.[1][3] Its broad functional group tolerance has made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
This guide focuses on a particularly valuable yet challenging substrate: This compound . This molecule is of significant interest to researchers in drug development due to the unique properties conferred by the polyfluorinated aromatic ring, such as altered acidity, metabolic stability, and lipophilicity. However, the presence of both the electron-deficient tetrafluorophenyl ring and an acidic carboxylic acid group necessitates a carefully considered and optimized protocol.
This document provides a detailed exploration of the mechanistic nuances, a field-tested experimental protocol, and troubleshooting insights to empower researchers to successfully employ this reaction for the synthesis of novel fluorinated compounds.
Mechanistic Considerations and Strategic Choices
The successful execution of the hinges on understanding the interplay between the substrate's unique electronic properties and the catalytic cycle.
The Dual Catalytic Cycle
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]
-
Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the highly reactive carbon-iodine bond of the tetrafluoro-iodobenzoic acid.[4][5] The high reactivity of aryl iodides makes them excellent substrates, often allowing the reaction to proceed at or near room temperature.[4][5] The electron-withdrawing nature of the four fluorine atoms further activates the C-I bond, facilitating this crucial step.[6]
-
Copper Cycle : Concurrently, the copper(I) iodide co-catalyst coordinates with the terminal alkyne. In the presence of an amine base, the alkyne is deprotonated to form a highly reactive copper(I) acetylide intermediate.[4][5][7]
-
Transmetalation & Reductive Elimination : The key step of transmetalation occurs when the acetylide group is transferred from the copper to the palladium(II) complex.[5] The resulting diorganopalladium(II) species then undergoes reductive elimination to form the final C-C bond of the product, regenerating the active Pd(0) catalyst.[5]
Caption: Figure 1: The interconnected Palladium and Copper catalytic cycles.
Key Experimental Choices Explained
-
Choice of Halide : The reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[5] The use of an aryl iodide substrate is a strategic choice that ensures high reactivity, enabling milder reaction conditions and reducing potential side reactions.
-
Catalyst System :
-
Palladium Precatalyst : While various palladium sources are effective, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a robust, air-stable, and commercially available choice suitable for this transformation.[2][8] It is readily reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the standard and most effective co-catalyst for facilitating the formation of the copper acetylide intermediate, which is critical for efficient transmetalation.[1][9]
-
-
The Critical Role of the Base : The presence of the carboxylic acid on the substrate (pKa ~2-3) and the terminal alkyne (pKa ~25) requires careful selection and stoichiometry of the base. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[1] Its roles are threefold:
-
Neutralize the acidic proton of the this compound.
-
Deprotonate the terminal alkyne to form the acetylide anion.
-
Scavenge the hydrogen iodide (HI) generated during the catalytic cycle. Therefore, a minimum of 3 equivalents of the base is theoretically required. Using a slight excess (3.5-4.0 equivalents) or using the base as a co-solvent ensures the reaction medium remains sufficiently basic.[7]
-
-
Solvent Selection : Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices.[5][10] They effectively dissolve the polar starting materials, reagents, and intermediates, ensuring a homogeneous reaction mixture.
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Typical Amount (1 mmol scale) |
| This compound | 319.98 | 1.0 | 320 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.2 | 123 mg (134 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 (2 mol%) | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (TEA) | 101.19 | 4.0 | 405 mg (557 µL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 5 mL |
Safety Note : This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous; consult the Safety Data Sheet (SDS) for each chemical before use.[11][12] Standard personal protective equipment (lab coat, safety glasses, gloves) is required.
Reaction Setup and Execution Workflow
Caption: Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidative side reactions and deactivation of the Pd(0) catalyst.[9]
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by triethylamine (4.0 eq). Stir the resulting suspension for 5-10 minutes at room temperature.
-
Alkyne Addition : Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkynes, gentle heating to 40-50 °C may be required.[13]
-
Quenching and Filtration : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium and copper catalysts.[5] Wash the pad with additional ethyl acetate (10 mL).
-
Aqueous Workup : Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) to remove the bulk of the amine base.
-
Acidification and Extraction : This step is critical . The product, being a carboxylic acid, is deprotonated and may reside in the aqueous layer if any base remains. Combine all aqueous washes and acidify to pH 1-2 with 1M HCl. A precipitate may form. Extract the acidified aqueous phase with ethyl acetate (3 x 20 mL).[14]
-
Drying and Concentration : Combine all organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | Inactive catalyst; Insufficient base; Poor quality reagents/solvent. | Ensure an inert atmosphere was maintained. Use fresh, anhydrous solvent. Use a new bottle of catalyst. Increase base equivalents to 5.0. |
| Low Yield | Incomplete reaction; Product loss during workup. | Increase reaction time or temperature. Ensure complete acidification (check with pH paper) before final extraction. |
| Glaser Homocoupling | Presence of oxygen; High catalyst loading. | Rigorously degas solvents and maintain a strict inert atmosphere. Reduce CuI loading to 1-2 mol%. Consider a copper-free protocol.[15][16] |
| Complex Mixture | Decomposition of starting material or product; Side reactions due to high temp. | Run the reaction at room temperature for a longer duration instead of heating. Ensure proper inert atmosphere. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for accessing novel, densely functionalized aromatic compounds. By understanding the mechanistic demands of the substrate—specifically the need for sufficient base to counteract the acidic proton—and by following a meticulous experimental procedure, researchers can reliably achieve high yields. The protocol described herein provides a robust and validated starting point for scientists and drug development professionals aiming to incorporate these valuable fluorinated scaffolds into their synthetic programs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
Introduction
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2,3,4,5-Tetrafluoro-6-iodobenzoic acid is a highly versatile and valuable building block in this context. Its polyfluorinated aromatic ring, coupled with a reactive iodine substituent and a carboxylic acid handle, provides a gateway to a diverse array of novel compounds.
This comprehensive guide offers an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Core Reactivity and Strategic Considerations
The chemical behavior of this compound is dominated by two key features: the carbon-iodine bond and the electron-deficient tetrafluorinated phenyl ring. The C-I bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The highly electron-withdrawing nature of the four fluorine atoms renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), providing a pathway for the introduction of heteroatom-based functional groups. The carboxylic acid moiety offers a site for further derivatization, such as amide bond formation, or can be a key pharmacophoric element in the final compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Biaryl and Alkynyl Scaffolds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of C-C bonds.[1] this compound is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst.
Suzuki-Miyaura Coupling: Synthesis of Fluorinated Biaryl Carboxylic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures through the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester.[2] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[2]
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (3) | Toluene | 110 | 16 | 80-90 |
Note: Yields are representative and will vary depending on the specific substrates and precise reaction conditions.
Sonogashira Coupling: Synthesis of Arylalkynyl Carboxylic Acids
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3] Copper-free protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling.[4][5]
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper acetylide intermediate. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne, copper(I), and a base.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a method for the copper-free Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Base (e.g., Et₃N, DIPA, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., THF, DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, dissolve this compound and the palladium catalyst in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne and the base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling: A Versatile C-C Bond Formation
The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium.[6][7] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback.[6]
Mechanistic Insight: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (from the organostannane), and reductive elimination.
Protocol 3: General Procedure for Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., aryltributylstannane, vinyltributylstannane) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., PPh₃, AsPh₃) (if required)
-
Solvent (e.g., Toluene, DMF, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Combine this compound, the organostannane, the palladium catalyst, and ligand (if used) in a dry reaction vessel.
-
Establish an inert atmosphere.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture (typically 80-120 °C) with stirring.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms
The electron-deficient nature of the tetrafluorinated ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces one of the fluorine atoms. The reaction typically occurs at the position para to the iodine atom (the C4 position) due to the stabilization of the intermediate Meisenheimer complex by the electron-withdrawing groups.
Mechanistic Insight: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride ion restores the aromaticity of the ring.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol 4: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0-3.0 equiv)
-
Base (e.g., K₂CO₃, Et₃N) (optional, as the amine can act as the base)
-
Solvent (e.g., DMSO, DMF, NMP)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the amine and the base (if used).
-
Heat the reaction mixture (typically 60-100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography if necessary.
Data Presentation: Representative SNAr Reaction Conditions
| Nucleophile | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ (2) | DMSO | 80 | 6 | 85-95 |
| Aniline | Et₃N (2.5) | DMF | 100 | 12 | 75-85 |
| Sodium methoxide | - | Methanol | 60 | 4 | 90-98 |
Note: Yields are representative and will vary depending on the specific substrates and precise reaction conditions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of novel fluorinated compounds. Its utility in palladium-catalyzed cross-coupling reactions provides access to complex biaryl and alkynyl structures, while its susceptibility to nucleophilic aromatic substitution allows for the introduction of diverse heteroatomic functionalities. The protocols and insights provided in this guide are intended to serve as a robust foundation for your synthetic endeavors, enabling the efficient and strategic development of new chemical entities for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Advanced Applications of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid in Materials Science: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid in materials science. This unique molecule, characterized by a highly fluorinated benzene ring functionalized with both a carboxylic acid and an iodine atom, serves as a versatile building block for the synthesis of advanced materials with tailored properties. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable precursor in the development of specialty polymers, functional surface coatings, and novel composite materials.
The highly electronegative fluorine atoms significantly alter the electronic properties of the benzene ring and impart desirable characteristics to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific optical and electronic functionalities. The presence of the iodine atom provides a reactive site for cross-coupling reactions, enabling the integration of this fluorinated moiety into larger, more complex molecular architectures. Furthermore, the carboxylic acid group offers a handle for esterification, amidation, or salt formation, facilitating the incorporation of the molecule into various polymer backbones or onto material surfaces.
Core Properties and Rationale for Use
The utility of this compound in materials science stems from its distinct chemical features. Understanding these properties is crucial for designing and executing successful synthetic strategies.
| Property | Significance in Materials Science Applications |
| Molecular Weight | 319.98 g/mol [1] |
| Physical Form | White to off-white solid[2] |
| Purity | Typically >95%[3] |
| Storage | Refrigerator[3] |
| Key Functional Groups | Carboxylic Acid (-COOH), Iodine (-I), Tetrafluorophenyl Ring |
| Reactivity of Iodine | The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is the primary route for incorporating the tetrafluorophenyl moiety into polymer backbones or for synthesizing complex organic molecules for electronic applications. |
| Influence of Fluorine Atoms | The four fluorine atoms withdraw electron density from the aromatic ring, influencing its reactivity and the properties of the final material. Fluorination enhances thermal stability, chemical inertness, hydrophobicity, and can lower the dielectric constant. These properties are highly desirable in materials for harsh environments, advanced electronics, and low-surface-energy coatings. |
| Utility of Carboxylic Acid | The carboxylic acid group provides a versatile handle for further functionalization. It can be converted to esters, amides, or acid chlorides, enabling its use as a monomer in condensation polymerizations. It can also be used to anchor the molecule to surfaces of metal oxides or other substrates through the formation of carboxylate bonds, making it a useful agent for surface modification. |
Application Note I: Synthesis of High-Performance Fluorinated Poly(ether ether ketone) (PEEK) Analogs
Presumed Synthetic Pathway & Mechanism
The proposed pathway involves a multi-step synthesis to first create a novel di-phenol monomer derived from this compound, followed by its polymerization with a commercially available di-fluoro monomer. The key steps are:
-
Cross-Coupling to Introduce a Second Reactive Handle: A Suzuki coupling reaction can be employed to replace the iodine atom with a boronic ester-functionalized aromatic group. This introduces a second point of functionality for subsequent reactions.
-
Conversion of Carboxylic Acid to a Phenol: The carboxylic acid group can be converted to a hydroxyl group via a Curtius, Schmidt, or Hofmann rearrangement, proceeding through an isocyanate intermediate.
-
Nucleophilic Aromatic Substitution Polymerization: The newly synthesized fluorinated di-phenol monomer can then be copolymerized with a standard di-fluoro monomer, such as 4,4'-difluorobenzophenone, in the presence of a weak base like potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ions displace the fluoride ions on the electrophilic monomer, forming the ether linkages of the PEEK backbone.
Caption: Proposed workflow for the synthesis of a fluorinated PEEK analog.
Experimental Protocol (Hypothetical)
PART A: Synthesis of a Novel Fluorinated Di-phenol Monomer
-
Protection of the Carboxylic Acid:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group for the carboxylic acid, such as converting it to a methyl ester using methanol and a catalytic amount of sulfuric acid, and reflux.
-
Isolate and purify the protected product.
-
-
Suzuki Cross-Coupling:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the protected iodo-compound, a boronic acid derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat to reflux for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, perform an aqueous workup, extract with an organic solvent, dry, and purify the product by column chromatography.
-
-
Deprotection and Conversion to Phenol:
-
Deprotect the carboxylic acid (e.g., via saponification with NaOH followed by acidification).
-
Convert the deprotected carboxylic acid to a phenol. A possible route is the Curtius rearrangement:
-
Convert the carboxylic acid to an acyl chloride using thionyl chloride.
-
React the acyl chloride with sodium azide to form an acyl azide.
-
Heat the acyl azide in an inert solvent to induce rearrangement to an isocyanate.
-
Hydrolyze the isocyanate with aqueous acid to yield the corresponding amine.
-
Convert the amine to a phenol via diazotization followed by hydrolysis.
-
-
PART B: Polymerization
-
Set-up:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the synthesized fluorinated di-phenol monomer, an equimolar amount of 4,4'-difluorobenzophenone, and an excess of anhydrous potassium carbonate.
-
Add a high-boiling aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or diphenyl sulfone, and toluene as an azeotroping agent.
-
-
Polymerization Reaction:
-
Heat the reaction mixture to ~140-150 °C to azeotropically remove water.
-
After the removal of water, increase the temperature to ~180-200 °C to initiate polymerization.
-
Maintain the temperature for 8-12 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Isolation and Purification:
-
Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Filter the fibrous polymer, wash it extensively with hot water and methanol to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours.
-
Application Note II: Surface Modification of Metal Oxide Nanoparticles for Enhanced Dispersibility in Fluoropolymers
The carboxylic acid functionality of this compound makes it an excellent candidate for the surface modification of metal oxide nanoparticles (e.g., TiO₂, ZnO, SiO₂). Such modification can improve the compatibility and dispersibility of these nanoparticles in a fluoropolymer matrix, leading to enhanced mechanical, thermal, and optical properties of the resulting nanocomposite. The tetrafluorophenyl group provides a low-energy surface that is more compatible with a fluorinated polymer matrix.
Principle of Surface Functionalization
The protocol is based on the formation of a self-assembled monolayer (SAM) of this compound on the surface of the metal oxide nanoparticles. The carboxylic acid group chemisorbs onto the nanoparticle surface, forming a robust carboxylate linkage, while the fluorinated tail orients away from the surface, creating a hydrophobic and oleophobic interface.
Caption: Workflow for surface modification of nanoparticles.
Experimental Protocol
-
Preparation of Nanoparticle Suspension:
-
Disperse a known quantity of metal oxide nanoparticles (e.g., 1 g of TiO₂) in a mixture of ethanol and deionized water (e.g., 80:20 v/v, 100 mL) in a round-bottom flask.
-
Sonicate the suspension for 30 minutes to ensure deagglomeration and uniform dispersion.
-
-
Functionalization Reaction:
-
Prepare a solution of this compound (e.g., 0.1 M) in ethanol.
-
Add the solution of the fluorinated benzoic acid to the nanoparticle suspension dropwise while stirring vigorously. The amount of benzoic acid derivative should be sufficient to form at least a monolayer on the nanoparticle surface (this can be estimated from the specific surface area of the nanoparticles).
-
Heat the mixture to a gentle reflux (e.g., 60-70 °C) and maintain for 4-6 hours with continuous stirring.
-
-
Isolation of Modified Nanoparticles:
-
Cool the suspension to room temperature.
-
Separate the nanoparticles from the solution by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol.
-
Repeat the centrifugation and washing steps at least three times to remove any unbound benzoic acid derivative.
-
-
Drying:
-
After the final wash, dry the surface-modified nanoparticles in a vacuum oven at 80 °C for 12 hours.
-
-
Characterization:
-
The success of the surface modification can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), which will show characteristic peaks of the tetrafluorophenyl group, and Thermogravimetric Analysis (TGA), which can quantify the amount of organic material grafted onto the nanoparticle surface. The dispersibility of the modified nanoparticles in a fluorinated solvent can also be qualitatively assessed.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is classified with GHS07 pictograms, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.[3] For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a highly functionalized building block with significant potential in advanced materials synthesis. Its unique combination of a reactive iodine atom, a property-enhancing tetrafluorophenyl ring, and a versatile carboxylic acid group enables the creation of novel polymers and surface-modified materials with enhanced thermal, chemical, and electronic properties. The protocols and application concepts outlined in this guide provide a foundation for researchers to explore the full potential of this valuable synthetic intermediate in their materials science endeavors.
References
- 1. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE102009053382A1 - Materials for electronic devices - Google Patents [patents.google.com]
- 3. US7550545B2 - Fluorinated compound, and fluoropolymer, process for its production and resist composition containing it - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates
2,3,4,5-Tetrafluoro-6-iodobenzoic acid is a valuable, albeit challenging, substrate in synthetic chemistry, particularly in the realms of pharmaceutical and materials science research. Its highly fluorinated aromatic ring renders it electron-deficient, which can decrease the nucleophilicity of the carboxylate and hinder protonation of the carbonyl group, a key step in some esterification reactions. Furthermore, the bulky iodine atom at the ortho position presents a significant steric impediment to the incoming alcohol nucleophile.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of effective esterification strategies for this unique molecule. We will delve into the mechanistic rationale behind the selection of appropriate methods and provide robust, field-tested protocols for three distinct and powerful esterification reactions: the Steglich esterification, the Mitsunobu reaction, and a modified Fischer-Speier esterification. By understanding the underlying principles of each method, researchers can select the optimal conditions to achieve high yields and purity for their desired ester products.
Protocol I: Steglich Esterification - A Mild and Effective Approach for Hindered Systems
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions. It is particularly well-suited for sterically demanding substrates where traditional acid-catalyzed methods may fail or require harsh conditions.[1] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[2][3]
Mechanism of Action:
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[4] DMAP then acts as an acyl transfer agent, attacking the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. A key advantage of this method is the formation of a stable urea byproduct (dicyclohexylurea if DCC is used) that is often insoluble and can be easily removed by filtration.[1]
Experimental Protocol: Steglich Esterification
-
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add the alcohol (1.2 equiv) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Data Presentation: Expected Outcomes for Steglich Esterification
| Alcohol | Expected Yield | Reaction Time (h) | Notes |
| Methanol | > 85% | 12-18 | A straightforward reaction with a primary, unhindered alcohol. |
| Ethanol | > 85% | 12-18 | Similar reactivity to methanol. |
| Isopropanol | 70-85% | 18-24 | Slightly lower yield and longer reaction time due to increased steric hindrance of the secondary alcohol. |
| Benzyl Alcohol | > 90% | 12-18 | Generally proceeds in high yield. |
Logical Workflow: Steglich Esterification
Caption: Workflow for the Steglich Esterification.
Protocol II: The Mitsunobu Reaction - Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction is a versatile and reliable method for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry.[5][6] This reaction is particularly advantageous when dealing with sensitive substrates that cannot tolerate acidic or basic conditions. The reaction proceeds through the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]
Mechanism of Action:
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the carboxylic acid to form an ion pair. The alcohol then attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is a key intermediate. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[9][10]
Experimental Protocol: Mitsunobu Reaction
-
Materials:
-
This compound
-
Alcohol (e.g., (S)-(-)-1-phenylethanol for stereochemical studies)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by column chromatography on silica gel to isolate the desired ester.
-
Data Presentation: Expected Outcomes for Mitsunobu Reaction
| Alcohol | Expected Yield | Reaction Time (h) | Notes |
| Methanol | > 80% | 4-8 | Favorable for primary alcohols. |
| Ethanol | > 80% | 4-8 | Similar to methanol. |
| (S)-(-)-1-Phenylethanol | 70-85% | 6-12 | Expect inversion of stereochemistry to the (R)-ester. |
| Benzyl Alcohol | > 85% | 4-8 | Generally high yielding. |
Logical Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Protocol III: Modified Fischer-Speier Esterification - A Classic Method Adapted for a Challenging Substrate
The Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[11][12] However, the reversible nature of the reaction requires strategies to drive the equilibrium towards the product, such as using a large excess of the alcohol or removing the water byproduct.[13] For a sterically hindered and electron-deficient substrate like this compound, a more forcing approach may be necessary. A modified procedure using thionyl chloride (SOCl₂) in the alcohol as the solvent can be effective. The SOCl₂ reacts with the alcohol to generate anhydrous HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent.
Mechanism of Action:
The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the in situ generated acid, which activates the carbonyl carbon towards nucleophilic attack. The alcohol then attacks the protonated carbonyl to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Experimental Protocol: Modified Fischer-Speier Esterification
-
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv).
-
Add a large excess of the alcohol (e.g., methanol or ethanol) to serve as both the reactant and the solvent.
-
Cool the mixture in an ice-water bath.
-
Slowly and carefully add thionyl chloride (SOCl₂) (2.0 equiv) dropwise to the stirred mixture. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
-
Data Presentation: Expected Outcomes for Modified Fischer-Speier Esterification
| Alcohol | Expected Yield | Reaction Time (h) | Notes |
| Methanol | 70-85% | 4-8 | The use of SOCl₂ drives the reaction to completion. |
| Ethanol | 70-85% | 4-8 | Similar yields to methanol are expected. |
| Isopropanol | 50-70% | 8-16 | Lower yields are anticipated due to the increased steric bulk of the secondary alcohol. |
| Benzyl Alcohol | 60-75% | 6-12 | Moderate yields can be achieved. |
Logical Workflow: Modified Fischer-Speier Esterification
Caption: Workflow for the Modified Fischer-Speier Esterification.
Conclusion: A Versatile Toolkit for a Demanding Substrate
The successful esterification of this compound hinges on the judicious selection of the appropriate synthetic methodology. For researchers prioritizing mild conditions and high yields with a variety of alcohols, the Steglich esterification and the Mitsunobu reaction represent premier choices. The Steglich protocol offers operational simplicity and easy removal of the urea byproduct, while the Mitsunobu reaction provides a reliable method for achieving stereochemical inversion at the alcohol center. For applications where cost-effectiveness is paramount and the use of more forcing conditions is acceptable, the modified Fischer-Speier esterification using thionyl chloride offers a viable and effective alternative. By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers are well-equipped to synthesize a diverse range of esters from this challenging yet valuable building block, thereby advancing their research in drug discovery and materials science.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. atlanchimpharma.com [atlanchimpharma.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
Welcome to the technical support center for 2,3,4,5-Tetrafluoro-6-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the purification of this versatile building block. As a highly functionalized aromatic compound, its purity is paramount for successful downstream applications, from cross-coupling reactions to the synthesis of complex pharmaceutical intermediates.[1] This guide provides a framework for understanding and overcoming common purification challenges.
Part 1: Understanding the Compound and Potential Impurities
Before delving into purification protocols, it's crucial to understand the physicochemical properties of this compound and the likely impurities that may be present.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇HF₄IO₂ | --INVALID-LINK--[2][3] |
| Molecular Weight | 319.98 g/mol | --INVALID-LINK--[2][3] |
| Appearance | White to off-white solid | --INVALID-LINK--[4] |
| Purity (Commercial) | >95% to >98% | --INVALID-LINK--, --INVALID-LINK--[4][5] |
Common Impurities:
While specific impurities are synthesis-dependent, the following are common culprits in crude this compound:
-
Starting Materials: Unreacted starting materials from the synthesis route.
-
Regioisomers: Isomers with different substitution patterns on the aromatic ring.
-
Deiodinated Species: 2,3,4,5-Tetrafluorobenzoic acid, formed by the loss of the iodine atom.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Part 2: Purification Methodologies
The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity.
Recrystallization
Recrystallization is often the first-line approach for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Solvent Selection:
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For acidic compounds like this compound, common solvent systems include:
-
Aqueous/Organic Mixtures: Mixtures of water with a miscible organic solvent like ethanol or acetic acid can be effective. For other iodobenzoic acids, a 70% acetic acid/water mixture has been used successfully for recrystallization.
-
Hexane/Ethyl Acetate: A non-polar/polar solvent system like hexane/ethyl acetate can be effective, especially if the impurities have significantly different polarities.
Step-by-Step Recrystallization Protocol (General Guidance):
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add small portions of hot solvent until a clear solution is obtained.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
For complex mixtures or to achieve very high purity, column chromatography is the method of choice. For acidic compounds, silica gel is a common stationary phase.
Key Considerations for Column Chromatography of Acidic Compounds:
-
Tailing: Acidic compounds can sometimes "tail" on silica gel columns, leading to poor separation. To mitigate this, a small amount of an acidic modifier (e.g., 0.5-2% acetic acid or formic acid) can be added to the eluent.
-
Solvent System: A common mobile phase for purifying substituted benzoic acids is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). The optimal ratio should be determined by thin-layer chromatography (TLC). For a related compound, 2,4,5-trifluorobenzoic acid, column chromatography on silica gel was successful.[6]
Step-by-Step Column Chromatography Protocol:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Part 3: Purity Assessment
After purification, it is essential to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of organic compounds. For fluorinated benzoic acids, a reverse-phase C18 column is typically used with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a signal for the carboxylic acid proton.
-
¹⁹F NMR: Is particularly informative for fluorinated compounds, providing distinct signals for each fluorine atom on the aromatic ring, allowing for the identification of isomers or impurities with different fluorination patterns.[8]
-
¹³C NMR: Can provide further structural confirmation.
-
-
Melting Point: A sharp melting point range is indicative of high purity.
Part 4: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs):
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by:
-
Using a larger volume of solvent.
-
Switching to a lower-boiling point solvent.
-
Slowing down the cooling process.
Q2: I have poor separation and significant tailing during column chromatography. How can I improve this?
A2: Tailing of acidic compounds on silica gel is common. Try adding a small percentage (0.5-2%) of acetic acid or formic acid to your eluent. This will protonate the silanol groups on the silica surface and reduce their interaction with your acidic compound.
Q3: My HPLC analysis shows a persistent impurity peak even after purification. What could it be?
A3: This could be a closely related impurity, such as a regioisomer or the deiodinated analog (2,3,4,5-tetrafluorobenzoic acid). Optimizing your HPLC method (e.g., changing the mobile phase gradient) may improve separation. If the impurity persists, a different purification technique or repeated purification may be necessary.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of techniques is recommended. HPLC will give you a quantitative measure of purity. ¹H and ¹⁹F NMR spectroscopy will confirm the structure and can also reveal the presence of impurities. A sharp melting point is also a good indicator of purity.
Visual Workflow for Purification Troubleshooting
Caption: A decision-making workflow for the purification and troubleshooting of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 110625-15-5 [sigmaaldrich.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Separation of 2,3,4,5-Tetrafluorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
Overcoming solubility issues of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid
Welcome to the technical support center for 2,3,4,5-Tetrafluoro-6-iodobenzoic acid (CAS No. 110625-15-5). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this versatile, yet often sparingly soluble, fluorinated intermediate. This guide synthesizes fundamental chemical principles with practical, field-tested methodologies to ensure your experiments proceed efficiently and effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white solid organic compound.[1] As a halogenated aromatic carboxylic acid, its solubility is governed by the interplay between the polar carboxyl group and the large, hydrophobic tetrafluoro-iodophenyl group. Generally, its solubility in water is expected to be low. However, it typically exhibits improved solubility in organic polar solvents. Carboxylic acids with fewer than five carbons are generally soluble in water, while those with higher molecular weights, like this compound, have limited water solubility due to the larger hydrophobic alkyl or aryl chain.[2][3][4]
Q2: I am struggling to dissolve this compound in water for my reaction. Why is this happening and what can I do?
A2: The poor aqueous solubility is due to the dominant hydrophobic nature of the large, fluorinated aromatic ring. The polar carboxyl group is insufficient to overcome this. To dissolve it in an aqueous medium, the most effective strategy is to deprotonate the carboxylic acid to form a salt. By adding a suitable base, you can create the corresponding carboxylate salt, which will be significantly more soluble in water.[2][3]
Q3: What type of base should I use for deprotonation, and what is the general procedure?
A3: For most applications, common inorganic bases are sufficient. The choice of base depends on the requirements of your subsequent reaction steps.
-
For general aqueous solutions: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na₂CO₃) are excellent choices. They react with the carboxylic acid to form highly water-soluble sodium or potassium salts.[2][3]
-
For buffering or pH-sensitive applications: Consider using a weaker base like sodium bicarbonate (NaHCO₃) or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Troubleshooting Guide: Step-by-Step Dissolution Protocols
This section provides a systematic approach to dissolving this compound, from simple solvent screening to more advanced formulation techniques.
Initial Solvent Screening
Before resorting to more complex methods, it is crucial to screen a range of common laboratory solvents. The following table provides a qualitative guide for initial trials based on the behavior of similar aromatic carboxylic acids.
| Solvent Class | Examples | Expected Solubility | Rationale & Expert Insight |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can effectively solvate both the polar carboxyl group and the aromatic ring. DMSO is often an excellent starting point for creating stock solutions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group can hydrogen bond with the carboxylic acid, aiding dissolution. Solubility may decrease with increasing alcohol chain length. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These are less polar than alcohols but can still solvate the molecule to a reasonable extent. THF is generally a better solvent than diethyl ether for polar compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While capable of dissolving many organic compounds, their lower polarity may limit the solubility of the polar carboxylic acid group. |
| Aqueous | Water | Very Low | As discussed, the hydrophobic nature of the molecule prevents significant dissolution in water alone. |
| Hydrocarbons | Hexanes, Toluene | Very Low | These non-polar solvents are generally poor choices for dissolving this polar compound. |
Protocol 1: Dissolution in Organic Solvents
This protocol details the standard procedure for dissolving the acid in an organic solvent for non-aqueous reactions.
Objective: To prepare a stock solution in an organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, DMF, THF)
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound and add it to a clean, dry vial.
-
Add a small volume of the chosen solvent.
-
Vortex the mixture vigorously for 30-60 seconds.
-
If the solid does not fully dissolve, incrementally add more solvent and continue vortexing.
-
For difficult-to-dissolve solids, gentle warming (30-40 °C) or sonication can be applied to aid dissolution.[5] Be cautious with volatile solvents.
-
Once fully dissolved, bring the solution to the final desired volume.
Protocol 2: pH-Mediated Dissolution in Aqueous Media
This is the most reliable method for preparing aqueous solutions of this compound.
Objective: To prepare an aqueous solution by forming a soluble salt.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (NaOH) or other suitable base
-
pH meter or pH strips
Procedure:
-
Create a slurry of the this compound in the desired volume of deionized water. The compound will not dissolve at this stage.
-
While stirring, add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution. As the base is added, the carboxylic acid will be deprotonated to its carboxylate salt, and the solid will begin to dissolve.
-
Continue adding the base until all the solid has dissolved. The resulting solution should be clear.
-
Check the final pH. It will likely be in the basic range. If your experiment requires a specific pH, you can carefully adjust it by back-titrating with a dilute acid (e.g., 0.1 M HCl), but be aware that if you lower the pH too much, the acid may precipitate out of solution.
Workflow for pH-Mediated Dissolution
Caption: Workflow for dissolving the acid in water via pH adjustment.
Advanced Troubleshooting: Co-solvency and Formulation Strategies
For specific applications, such as in biological assays or formulation development, a simple solution may not be sufficient. In these cases, co-solvent systems can be employed. These techniques are common in pharmaceutical sciences to improve the solubility of poorly soluble compounds.[6][7]
Q4: My compound is intended for a cell-based assay, and I need to use a low percentage of organic solvent. What do you recommend?
A4: For biological applications, a co-solvent system is often the best approach. A common strategy involves creating a high-concentration stock solution in 100% DMSO and then diluting it into your aqueous assay medium. However, for some applications, pre-formulated co-solvent mixtures can be used to create the stock solution. A formulation similar to that used for other poorly soluble benzoic acid derivatives could be a good starting point.[5]
Example Co-solvent System (for research purposes): A system that has been shown to be effective for similar compounds is a mixture of DMSO, a polymer like polyethylene glycol (PEG300), and a surfactant like Tween-80, diluted in a saline or buffer solution.[5]
Logical Flow for Co-Solvent Strategy Selection
Caption: Decision-making process for using co-solvents in biological assays.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Suzuki Coupling of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid. This substrate, while a valuable building block, presents unique challenges due to its electronic and steric properties. This guide is designed to help you navigate these complexities and achieve successful coupling outcomes.
Introduction to the Challenges
The Suzuki coupling of this compound is a powerful tool for creating novel molecular architectures. However, the high degree of fluorination and the presence of an ortho-carboxylic acid group can lead to a variety of side reactions that are less common with simpler aryl halides. The electron-withdrawing nature of the four fluorine atoms activates the C-I bond for oxidative addition, but it can also influence the stability of intermediates and the rates of competing reaction pathways. The ortho-carboxy group introduces significant steric hindrance and can act as a coordinating ligand to the palladium center, further complicating the catalytic cycle.
This guide will address the most common issues encountered during this specific Suzuki coupling reaction, providing not just solutions, but also the underlying scientific rationale to empower you to optimize your experimental design.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted this compound in your reaction mixture.
Possible Causes & Solutions
-
Inefficient Oxidative Addition: While the C-I bond is generally reactive, steric hindrance from the ortho-carboxylate and the bulky, electron-rich phosphine ligands typically required for challenging couplings can slow this initial step.
-
Solution: Employ a less sterically demanding, yet still electron-rich ligand. Consider screening ligands such as SPhos or XPhos, which are known to be effective for sterically hindered substrates.[1] Using a pre-formed palladium(II) precatalyst can also ensure a more efficient generation of the active Pd(0) species.[2]
-
-
Catalyst Inhibition by the Carboxylate Group: The ortho-carboxylate can coordinate to the palladium center, potentially leading to an inactive or less active catalyst.
-
Solution: The choice of base is critical. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can deprotonate the carboxylic acid, and the resulting carboxylate may have a different coordination behavior.[1] Running the reaction at a slightly higher temperature might also help to overcome the energy barrier for the desired catalytic turnover.
-
-
Poor Solubility of Reagents: The highly polar nature of the starting material and the inorganic base can lead to a heterogeneous reaction mixture where the catalyst cannot effectively interact with all components.
-
Solution: A mixed solvent system, such as 1,4-dioxane/water or toluene/water, can improve the solubility of all reaction components.[2] Ensure vigorous stirring to maximize the interfacial area in biphasic systems.
-
Issue 2: Significant Formation of 2,3,4,5-Tetrafluorobenzoic Acid (Dehalogenation Product)
You identify a major byproduct that corresponds to the starting material with the iodine atom replaced by a hydrogen atom.
Causality: The Dehalogenation Pathway
Dehalogenation, or hydrodehalogenation, is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[2] It typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace water. The Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.
Troubleshooting Strategies
| Parameter | Recommendation | Rationale |
| Base Selection | Use anhydrous, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Avoid alkoxides or hydroxides if dehalogenation is severe. | Alkoxides and hydroxides can be a source of hydride species or promote the formation of Pd-H complexes.[1] |
| Solvent Choice | Employ anhydrous aprotic solvents such as 1,4-dioxane or toluene. | Protic solvents like alcohols can directly act as hydride donors to the palladium center.[2] |
| Ligand Selection | Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). | These ligands accelerate the rate of the desired cross-coupling, helping it to outcompete the dehalogenation pathway.[1] |
| Reaction Setup | Ensure rigorous degassing of all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen). | Oxygen can lead to catalyst decomposition and the formation of species that may promote side reactions. |
Issue 3: Formation of a Symmetrical Biaryl from the Boronic Acid (Homocoupling)
You observe a byproduct corresponding to the dimer of the boronic acid coupling partner.
Causality: The Homocoupling Pathway
Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[3] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if the reaction mixture is not properly degassed, the resulting Pd(II) can catalyze the homocoupling of two boronic acid molecules.
Troubleshooting Strategies
| Parameter | Recommendation | Rationale |
| Degassing | Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. | The exclusion of oxygen is crucial to suppress the formation of Pd(II) species that drive homocoupling. |
| Catalyst Choice | Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that efficiently generates Pd(0) in situ. | This minimizes the concentration of Pd(II) available to catalyze the homocoupling reaction.[2] |
| Stoichiometry | Use a slight excess of the boronic acid (1.1-1.2 equivalents). | This can help to drive the desired cross-coupling reaction to completion and minimize the relative amount of homocoupling. |
Issue 4: Potential for Decarboxylation
Given the electron-withdrawing nature of the perfluorinated ring, decarboxylation of the starting material or product is a potential concern, especially at elevated temperatures.
Causality: The Decarboxylation Pathway
Palladium-catalyzed decarboxylative couplings of polyfluorobenzoates have been reported, suggesting that under certain conditions, the carboxylic acid group can be removed.[4] While this is typically a desired reaction in those contexts, it would be an unwanted side reaction here. In the reported palladium-catalyzed decarboxylative couplings, decarboxylation is often the rate-limiting step.[4]
Preventative Measures
| Parameter | Recommendation | Rationale |
| Temperature Control | Start with a moderate reaction temperature (e.g., 80 °C) and only increase it if the reaction is sluggish. | Higher temperatures can provide the activation energy needed for decarboxylation. |
| Base Choice | The choice of base can influence the stability of the carboxylate. K₃PO₄ is a good starting point. | The nature of the counterion to the carboxylate may affect its propensity to undergo decarboxylation. |
| Reaction Monitoring | Carefully monitor the reaction by LC-MS to detect any byproducts corresponding to the decarboxylated starting material or product. | Early detection allows for the adjustment of reaction conditions before significant amounts of byproducts are formed. |
Experimental Protocols & Data
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for your experiments. Optimization may be required for different boronic acid coupling partners.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1 M with respect to the aryl iodide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Recommended Starting Conditions
| Parameter | Value |
| Palladium Precatalyst | SPhos Pd G2 or XPhos Pd G3 |
| Catalyst Loading | 1-3 mol% |
| Ligand | SPhos or XPhos |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizing Reaction Pathways
The Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and pathways for common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging for Suzuki couplings compared to other aryl iodides?
A1: This substrate presents a combination of challenges. The four electron-withdrawing fluorine atoms make the aryl ring electron-deficient, which can affect the rates of various steps in the catalytic cycle.[2] The ortho-carboxylic acid group introduces significant steric hindrance around the reaction center, which can impede both the oxidative addition and reductive elimination steps.[5] Furthermore, the carboxylate can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst deactivation.
Q2: Can I use a milder base like Na₂CO₃ or K₂CO₃?
A2: While milder bases are sometimes sufficient, for challenging substrates like this, a stronger base is often necessary to facilitate the transmetalation step, which is frequently the rate-determining step in couplings with electron-deficient partners.[1][5] Stronger bases like K₃PO₄ or Cs₂CO₃ are generally more effective at promoting the formation of the reactive boronate species required for efficient transmetalation.[1]
Q3: Is it necessary to use water in the reaction?
A3: While not always strictly necessary, a small amount of water is often beneficial for Suzuki couplings. It can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] However, in cases where dehalogenation is a significant issue, using strictly anhydrous conditions may be advantageous.
Q4: My boronic acid is unstable and I'm seeing significant protodeboronation. What can I do?
A4: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, consuming your nucleophile.[6] This is often a problem with heteroarylboronic acids but can occur with others under basic conditions. To mitigate this, you can:
-
Use a less aggressive base (though this may slow the desired reaction).
-
Employ a "slow-release" boronic acid derivative, such as a MIDA boronate or an organotrifluoroborate, which are more stable under the reaction conditions.[7]
-
Use a highly active catalyst system with a bulky, electron-rich ligand to accelerate the desired Suzuki coupling so that it outcompetes the protodeboronation side reaction.[1]
Q5: I see the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A5: The formation of palladium black indicates the precipitation of palladium metal from the solution, which means your catalyst is deactivating and coming out of the catalytic cycle. This is often caused by the presence of oxygen or the use of ligands that do not sufficiently stabilize the palladium nanoparticles. To prevent this, ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Using more robust, sterically hindered ligands can also help to stabilize the active catalyst in solution.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
Welcome to the technical support resource for the analysis of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid. This guide is designed for researchers, chemists, and quality control professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity and structural integrity of this critical fluorinated intermediate. As a key building block in pharmaceutical and agrochemical synthesis, ensuring its purity is paramount.[1] This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address common and complex issues encountered during NMR analysis.
Frequently Asked Questions (FAQs)
Q1: Why is multi-nuclear NMR (¹H, ¹³C, ¹⁹F) essential for analyzing this compound?
A1: A multi-nuclear approach provides a complete picture of the molecule and potential impurities.
-
¹H NMR is excellent for detecting and quantifying proton-bearing impurities and confirming the absence of the proton that is replaced by iodine in the final product. The acidic proton of the carboxyl group is also observable, though its chemical shift can be highly variable.
-
¹⁹F NMR is the most informative technique for this specific molecule. Fluorine is a 100% abundant, spin-½ nucleus, providing high sensitivity. The chemical shifts of the four distinct fluorine atoms are exquisitely sensitive to their electronic environment, making ¹⁹F NMR a powerful tool for identifying isomers, precursors, and side-products that might be difficult to resolve by ¹H NMR alone.[2]
-
¹³C NMR provides a map of the carbon skeleton. While less sensitive, it can confirm the number of unique carbon environments and help identify structural isomers or impurities with different carbon frameworks.
Q2: What are the most common impurities I should expect to see?
A2: Impurities often stem from the synthetic route. The most common are:
-
Starting Material (2,3,4,5-Tetrafluorobenzoic acid): Incomplete iodination is a frequent issue. This impurity is easily identified by the presence of a signal in the aromatic region of the ¹H NMR spectrum, corresponding to the proton at the 6-position.
-
Over-iodinated or Isomeric Products: While less common for this specific substitution pattern, other iodo-tetrafluorobenzoic acid isomers could be present if the directing effects of the synthesis are not perfectly controlled.
-
De-iodinated Product: The iodine atom can be labile under certain conditions, potentially reverting the compound to 2,3,4,5-Tetrafluorobenzoic acid during workup or storage.
-
Related Fluorinated Benzoic Acids: Depending on the starting materials for the entire synthesis, compounds like Pentafluorobenzoic acid could be present.[3][4][5]
-
Residual Solvents: Common organic solvents used in synthesis and purification (e.g., Toluene, Ethyl Acetate, Dichloromethane) are often observed.
Q3: Where should I expect to see the NMR signals for pure this compound?
A3: The exact chemical shifts are solvent-dependent, but the following provides a general guide.
Table 1: Expected NMR Chemical Shift Ranges
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity / Coupling Notes |
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet (s) |
| ¹³C | Carboxylic Acid (-C OOH) | 160 - 170 | |
| Aromatic Carbons (C -F) | 135 - 155 (complex multiplets) | Large ¹JCF coupling constants | |
| Aromatic Carbon (C -I) | 70 - 90 | ||
| Aromatic Carbon (C -COOH) | 110 - 125 | ||
| ¹⁹F | Aromatic Fluorines | -110 to -160 (vs. CFCl₃) | Complex multiplets due to F-F coupling |
Note: ¹⁹F NMR chemical shifts can vary significantly based on the reference standard and solvent used. It is crucial to be consistent in your experimental setup.[6]
Troubleshooting Guide: From Common Issues to Complex Spectra
This section addresses specific problems you may encounter during your analysis. The causality behind each issue is explained to build a deeper understanding.
Issue 1: An unexpected signal appears between 7.0-8.0 ppm in my ¹H NMR spectrum.
-
Expert Analysis & Solution: This is a classic sign of incomplete iodination. The signal you are observing corresponds to the C6-H proton of the starting material, 2,3,4,5-Tetrafluorobenzoic acid .[7] The final product should only have one ¹H signal: the broad singlet for the carboxylic acid proton.
-
Causality: The synthesis involves the substitution of a hydrogen atom with an iodine atom. If the reaction does not go to completion, a mixture of the starting material and the product will result.
-
Verification Steps:
-
Check Integrations: Integrate the unexpected aromatic proton signal against the carboxylic acid proton signal. This will give you a direct molar ratio of the impurity to your total acid content (product + starting material).
-
Acquire a ¹⁹F NMR: The ¹⁹F spectrum of the starting material will be subtly different from the product due to the different electronic effect of -H versus -I at the C6 position. The presence of two sets of fluorine signals confirms the mixture.
-
Action: The reaction requires optimization (e.g., longer reaction time, increased reagent stoichiometry) or the product needs further purification.
-
-
Issue 2: My ¹⁹F NMR spectrum shows more than four signals, or the patterns are unexpectedly complex.
-
Question: I expected four distinct fluorine signals for my product, but I'm seeing eight (or more). How do I interpret this?
-
Expert Analysis & Solution: The presence of extra signals in the ¹⁹F NMR spectrum strongly indicates a mixture of fluorinated aromatic compounds. Each unique fluorinated species will give its own set of signals.
-
Causality & Common Culprits:
-
Starting Material: As mentioned in Issue 1, 2,3,4,5-Tetrafluorobenzoic acid is a likely impurity and will show its own set of four fluorine signals.
-
Isomeric Impurity: If the synthesis allowed for non-selective iodination, you might have an isomer (e.g., 2,3,4,6-Tetrafluoro-5-iodobenzoic acid), which would have a different ¹⁹F NMR pattern.
-
Pentafluorobenzoic acid: This potential precursor or impurity has five fluorine atoms and a distinct ¹⁹F NMR spectrum.[4][8]
-
-
Workflow for Deconvolution:
-
Run Reference Spectra: If possible, run NMR spectra of the likely impurities (especially the starting material) under the same conditions to confirm their chemical shifts.
-
Use 2D NMR: A ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) experiment is invaluable here. It will show which fluorine signals are coupled to each other, allowing you to trace the spin systems of each individual compound in the mixture. The signals from your desired product should all show correlation with each other, while the impurity signals will correlate within their own separate spin system.
-
Consult Databases: Use spectral databases to compare your observed chemical shifts with known values for related fluorinated compounds.[9]
-
-
Issue 3: My NMR signals are broad and poorly resolved.
-
Question: The peaks in my spectrum, especially the fluorine signals, are broad, making it difficult to see the coupling patterns. What's causing this?
-
Expert Analysis & Solution: Peak broadening can arise from several factors, both related to the sample and the instrument.
-
Causality & Solutions:
-
Poor Shimming: This is the most common cause. The magnetic field is not homogeneous across the sample. Action: Re-shim the instrument, particularly the Z1 and Z2 shims, until the deuterium lock signal is sharp and stable. For highly fluorinated compounds, shimming on the fluorine signal itself (if the instrument allows) can be beneficial.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing broader lines.[10] Action: Dilute your sample. An ideal concentration for high-resolution spectra is typically 5-10 mg in 0.6-0.7 mL of deuterated solvent.
-
Particulate Matter: Undissolved solids will severely degrade spectral quality. Action: Filter your sample through a small plug of glass wool directly into the NMR tube.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This is less common but can be an issue if the synthesis involved metal catalysts. Action: Pass the sample through a small silica plug or add a chelating agent like EDTA if suspected.
-
Quadrupolar Broadening: Iodine is a quadrupolar nucleus, which can sometimes cause minor broadening of the signals of adjacent nuclei (C6 and F5 in this case). This is an intrinsic molecular property and is usually less pronounced than the other factors.
-
-
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
-
Objective: To prepare a homogeneous, particle-free sample for high-resolution NMR.
-
Methodology:
-
Weigh approximately 10-15 mg of your this compound sample directly into a clean, dry vial.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). Choose a solvent that fully dissolves the compound and has minimal overlapping signals with expected impurity peaks.
-
Vortex the vial for 30 seconds to ensure complete dissolution.
-
Prepare an NMR tube by placing a small, tightly packed plug of glass wool into a Pasteur pipette and inserting it into the tube.
-
Transfer the solution from the vial through the pipette into the NMR tube. This will filter out any suspended particles.
-
Cap the NMR tube and wipe it clean before inserting it into the spinner turbine.
-
Protocol 2: Quantitative ¹H NMR (qNMR) for Impurity Assessment
-
Objective: To accurately determine the concentration of a proton-bearing impurity (e.g., starting material).
-
Principle: qNMR relies on the principle that the signal integral is directly proportional to the number of nuclei. By adding a certified internal standard of known concentration, the concentration of the analyte can be determined.
-
Methodology:
-
Prepare a stock solution of a certified internal standard (e.g., maleic acid, dimethyl sulfone) at a precisely known concentration in the chosen deuterated solvent.
-
Accurately weigh a sample of your this compound.
-
Add a precise volume of the internal standard stock solution to the weighed sample.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically >30 seconds for accurate quantification).
-
-
Carefully integrate a well-resolved peak from the impurity and a well-resolved peak from the internal standard.
-
Calculate the impurity concentration using the standard qNMR equation, accounting for the number of protons for each signal and the molecular weights.
-
References
- 1. This compound [myskinrecipes.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pentafluorobenzoic acid(602-94-8) 1H NMR spectrum [chemicalbook.com]
- 4. Pentafluorobenzoic acid | C7HF5O2 | CID 11770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentafluorobenzoic acid | 602-94-8 [chemicalbook.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Troubleshooting [chem.rochester.edu]
Improving yield in the synthesis of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid derivatives
An essential component in the development of novel pharmaceuticals and advanced functional materials, 2,3,4,5-Tetrafluoro-6-iodobenzoic acid and its derivatives are highly valuable building blocks.[1][2] Their synthesis, however, presents significant challenges, often leading to suboptimal yields and purification difficulties. The highly activated nature of the polyfluorinated aromatic ring requires precise control over reaction conditions to achieve the desired regioselectivity, particularly for the introduction of the iodine substituent at the C-6 position.
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis and systematically improve experimental outcomes.
Overview of Primary Synthetic Pathways
The synthesis of this compound typically proceeds in two major stages: first, the synthesis of the precursor, 2,3,4,5-tetrafluorobenzoic acid, followed by its selective ortho-iodination. The choice of methodology in each stage is critical for the overall efficiency and yield.
Caption: Key synthetic stages for this compound.
Troubleshooting Guide: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid (Precursor)
This section addresses common issues encountered during the synthesis of the key intermediate from tetrafluorophthalic acid.
Q1: My yield from the selective decarboxylation of tetrafluorophthalic acid is consistently low. What are the likely causes?
A1: Low yields in this step often stem from incomplete reaction, side reactions, or suboptimal work-up procedures. The choice of solvent and catalyst system is paramount.
-
Causality: The reaction involves the removal of one carboxyl group while preserving the second. This requires careful temperature control and an appropriate medium to facilitate the reaction without promoting unwanted side reactions like complete decarboxylation or decomposition. High temperatures in certain solvents can lead to degradation.[1]
-
Troubleshooting Steps & Solutions:
-
Evaluate Your Solvent/Catalyst System: Several high-yield systems have been reported. Compare your current method to established protocols.
-
DMSO/Triethylamine: Heating tetrafluorophthalic acid in Dimethyl sulfoxide (DMSO) with a catalytic amount of triethylamine at 115-120°C is a common and effective method, often yielding over 90%.[1][3] Ensure your DMSO is anhydrous, as water can interfere with the reaction.
-
Tri-n-butylamine: Using tri-n-butylamine as both the solvent and decarboxylation agent at 130°C is another reported method.[1][4] However, this can complicate work-up due to salt formation with the product, requiring significant acid/base washes.[1]
-
Aqueous Medium: A greener approach involves heating in water at 140–170°C with a specific catalyst like tri-n-butylammonium trifluoromethanesulfonate.[1] This method avoids high-boiling organic solvents but requires an autoclave to manage pressure.
-
-
Strict Temperature Control: Monitor the internal reaction temperature closely. Exceeding the optimal range (e.g., >120°C in DMSO) can lead to decomposition and a darker reaction mixture, signaling lower yields.
-
Reaction Time: Ensure the reaction is run to completion. Monitor by TLC or a small-scale work-up and NMR analysis. Incomplete reactions are a common source of low yield.
-
Work-up Procedure: After cooling, the product must be carefully isolated. The typical procedure involves dilution with water, acidification to protonate the carboxylate, and extraction with an organic solvent (e.g., toluene, ether).[3] Inefficient extraction or premature product precipitation can lead to losses.
-
| Method | Solvent | Catalyst/Reagent | Temperature | Reported Yield | Reference |
| Method A | DMSO | Triethylamine (catalytic) | 115-120 °C | 94% | [1][3] |
| Method B | Tri-n-butylamine | None (reagent and solvent) | 130 °C | 89% | [1][4] |
| Method C | Water | Tri-n-butylammonium trifluoromethanesulfonate | 150-160 °C | 90% | [1] |
Troubleshooting Guide: Ortho-Iodination
The selective introduction of iodine at the C-6 position is the most critical and challenging step.
Q2: My ortho-iodination reaction using an organolithium reagent is messy, with low conversion and multiple unidentified byproducts. What is going wrong?
A2: This is a classic problem in Directed ortho-Metalation (DoM) chemistry. The success of this reaction hinges on the precise and controlled generation of a lithiated intermediate, which is then quenched with an iodinating agent. Failure at any stage will drastically lower the yield.[5][6][7]
-
Causality: The carboxylic acid group directs the organolithium base to deprotonate the adjacent C-6 position.[5] This forms a highly reactive aryllithium species. This intermediate is extremely sensitive to temperature, moisture, and oxygen. Any deviation from strictly anhydrous, anaerobic, and cryogenic conditions will lead to side reactions.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Directed ortho-Metalation (DoM).
Q3: I am considering alternatives to organolithium reagents. Is Pd-catalyzed C-H iodination a viable option?
A3: Yes, transition-metal-catalyzed C-H activation is a powerful, modern alternative that avoids strongly basic and cryogenic conditions.[8]
-
Mechanism: In these reactions, a palladium(II) catalyst coordinates to the benzoic acid (often via the carboxylate), bringing the metal center into proximity with the ortho C-H bond.[8][9] An oxidant is then used to facilitate the C-H cleavage and subsequent iodination, using a source like KI or NIS.
-
Advantages:
-
Milder reaction conditions (often room temperature to moderate heat).
-
Avoids pyrophoric organolithium reagents.
-
Can offer higher functional group tolerance.
-
-
Potential Issues & Solutions:
-
Catalyst Inactivity: Ensure the correct palladium precursor (e.g., Pd(OAc)₂) and any necessary ligands are used. Catalyst turnover can be an issue.
-
Poor Conversion: The choice of oxidant (e.g., I₂, NIS, or a hypervalent iodine reagent) and iodine source (e.g., KI) is critical. The reaction stoichiometry must be carefully optimized.[8]
-
Regioselectivity Issues: While generally ortho-directing, mixtures can occur if other directing groups are present or if the electronic properties of the ring are significantly altered.
-
Frequently Asked Questions (FAQs)
-
Q: What are the most critical safety precautions for this synthesis?
-
A: When using the Directed ortho-Metalation (DoM) route, extreme caution is required. Organolithium reagents like s-BuLi are pyrophoric and react violently with water and air. All manipulations must be performed under a strictly inert atmosphere (argon or nitrogen) using syringe and cannula techniques (Schlenk line). Cryogenic baths (-78°C) pose a risk of cold burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is essential.
-
¹H and ¹⁹F NMR Spectroscopy: This is the most definitive method. In ¹H NMR, the disappearance of the proton at the C-6 position is a key indicator. ¹⁹F NMR will show four distinct fluorine resonances with characteristic coupling patterns.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of iodine.
-
Melting Point: Compare the observed melting point to the literature value for pure this compound. A broad or depressed melting point indicates impurities.[10]
-
-
-
Q: Can I use this molecule for further derivatization?
-
A: Absolutely. The iodine atom serves as an excellent handle for further functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of a wide variety of aryl, alkynyl, or vinyl groups, making it a versatile intermediate in medicinal chemistry.[2] The carboxylic acid can also be converted to esters, amides, or an acid chloride for further reactions.[11]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid via Decarboxylation[3]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagents: To the flask, add 3,4,5,6-tetrafluorophthalic acid (1.0 eq). Add anhydrous dimethyl sulfoxide (DMSO, ~4 mL per gram of acid) followed by triethylamine (0.05 eq).
-
Reaction: Heat the mixture with stirring in an oil bath to 115-120°C. Maintain this temperature for 35-45 minutes. The reaction progress can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Cautiously add deionized water (~10 mL per gram of starting acid) to the cooled mixture.
-
Acidify the solution carefully with concentrated sulfuric or hydrochloric acid until the pH is ~1.
-
Extract the aqueous layer with an organic solvent like toluene or diethyl ether (3x volumes).
-
-
Purification:
-
Combine the organic layers and wash with a 2% aqueous sulfuric acid solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure. The resulting solid is 2,3,4,5-tetrafluorobenzoic acid, which can be further purified by recrystallization if necessary. A typical yield is >90%.
-
Protocol 2: Directed Ortho-Iodination of 2,3,4,5-Tetrafluorobenzoic Acid[5][6][7]
NOTE: This protocol requires strict anhydrous and anaerobic conditions using a Schlenk line or glovebox.
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Reagents:
-
Add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) to the flask.
-
Add anhydrous tetrahydrofuran (THF, freshly distilled from sodium/benzophenone, ~10 mL per gram of acid).
-
Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.2 eq), freshly distilled from CaH₂.
-
-
Deprotonation:
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi, 2.2 eq, freshly titrated) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting solution at -78°C for 1 hour.
-
-
Iodination (Quench):
-
In a separate flame-dried Schlenk flask, prepare a solution of iodine (I₂, 1.5 eq) in anhydrous THF.
-
Transfer the iodine solution to the reaction flask slowly via cannula or a syringe pump at -78°C.
-
Allow the reaction to stir at -78°C for 2 hours, then let it slowly warm to room temperature overnight.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Acidify the aqueous layer to pH ~1 with 1M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3x volumes).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield this compound.
-
References
- 1. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. [PDF] Preparation of 2,3,4,5-Tetrafluorobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 5. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 7. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. asianpubs.org [asianpubs.org]
Catalyst selection for Buchwald-Hartwig amination with 2,3,4,5-Tetrafluoro-6-iodobenzoic acid
Topic: Catalyst Selection and Troubleshooting for the Buchwald-Hartwig Amination of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid.
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination of this compound. This substrate presents a unique combination of steric hindrance, electron deficiency, and the presence of an acidic functional group, making it a particularly challenging coupling partner. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to navigate these challenges successfully. We will move beyond simple protocols to explain the fundamental principles behind catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Buchwald-Hartwig amination?
This substrate combines three distinct features that complicate the standard Buchwald-Hartwig protocol:
-
Extreme Electron Deficiency: The four fluorine atoms are powerful electron-withdrawing groups. This property significantly accelerates the oxidative addition step of the catalytic cycle but can make the final, C-N bond-forming reductive elimination step more difficult.[1]
-
Steric Hindrance: The iodine atom is flanked by a fluorine atom and a carboxylic acid group. This steric bulk can hinder the approach of the palladium catalyst for the initial oxidative addition and impede the subsequent steps of the catalytic cycle.
-
Acidic Carboxylic Group: The carboxylic acid proton is readily removed by the strong bases (e.g., NaOtBu) typically required for the amination of the amine coupling partner.[2] This creates an anionic carboxylate, altering the substrate's solubility and electronic properties and introducing a potential coordinating group that can interact with the palladium center, possibly leading to catalyst inhibition.
Q2: What are the most critical parameters to consider when selecting a catalyst system for this specific substrate?
For this substrate, your success hinges on a carefully chosen triad of components: the palladium source, the phosphine ligand, and the base.
-
Palladium Precursor: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state, which can be inefficient and lead to inconsistent results.[2][3] We strongly recommend using modern, well-defined palladium pre-catalysts . These are air- and thermally-stable complexes (often palladacycles) that cleanly and rapidly generate the active, monoligated L-Pd(0) species upon exposure to the base.[4] This ensures a higher concentration of the active catalyst from the start, which is crucial for challenging substrates.
-
Phosphine Ligand: This is arguably the most critical choice. Due to the substrate's steric bulk and electron-deficient nature, you need a ligand that is both highly electron-rich and sterically demanding . Bulky dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard here.[5][6] Their bulk facilitates the crucial reductive elimination step, while their electron-donating nature increases the electron density at the palladium center, further promoting this final C-N bond formation.[7]
-
Base Selection: The base must be strong enough to deprotonate the amine nucleophile (or the N-H bond in the palladium-amine complex) but its interaction with the carboxylic acid must be considered. While strong alkoxides like NaOtBu are common, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be necessary if the substrate or product is sensitive to the stronger base.[2] However, weaker bases often require higher reaction temperatures.[3]
Q3: How does the catalytic cycle work, and where are the potential failure points with this substrate?
The generally accepted mechanism involves three key steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[8][9] The unique features of this compound can create bottlenecks at each stage.
-
Step 1: Oxidative Addition: The electron-deficient nature of the tetrafluoroaryl ring makes this step relatively fast. However, iodide, the leaving group, can form inactive palladium-iodide bridged dimers, taking the catalyst out of the cycle. This is a known inhibition pathway.[2][3]
-
Step 2: Amine Binding & Deprotonation: The base plays a crucial role here, deprotonating the coordinated amine to form the key palladium-amido complex.[10][11] If the base is too weak, this step can be slow or inefficient. The deprotonated carboxylic acid on the substrate could also coordinate to the palladium at this stage, potentially interfering with the reaction.
-
Step 3: Reductive Elimination: This is the most likely rate-limiting step for your substrate. The C-N bond is formed, and the product is released. This step is favored by electron-rich aryl groups and sterically bulky ligands. Your substrate is electron-poor, which disfavors this step. Therefore, the choice of a bulky, electron-donating ligand is paramount to accelerate this final, productive step.[7]
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction shows low or no conversion. The aryl iodide starting material is largely unreacted.
This is a classic symptom of catalyst inactivity or inhibition. Follow this diagnostic workflow to identify the cause.
Problem: My starting material is consumed, but I see significant formation of 2,3,4,5-tetrafluorobenzoic acid instead of my desired product.
This indicates that hydrodehalogenation , a common side reaction, is outcompeting the amination pathway.[8][12] This occurs when the arylpalladium intermediate reacts with a hydride source before it can couple with the amine.
Causes and Solutions:
-
Cause 1: β-Hydride Elimination. If your amine nucleophile has a hydrogen atom on the carbon beta to the nitrogen, the palladium-amido complex can undergo β-hydride elimination. This forms a Pd-H species which then reductively eliminates with the aryl group to give the hydrodehalogenated product.[8]
-
Solution: This is an intrinsic property of the amine. If possible, choose an amine without β-hydrogens. If not, optimizing the ligand and conditions to favor C-N reductive elimination over β-hydride elimination is key. Often, more sterically hindered ligands can disfavor the geometry required for β-hydride elimination.
-
-
Cause 2: Water or Other Protic Sources. Trace amounts of water can react with the base and catalyst system to generate palladium hydride species.
-
Solution: Ensure rigorous anhydrous conditions. Use freshly dried solvents, dry the reagents thoroughly, and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Cause 3: Base-Promoted Decomposition. In some cases, the base itself can contribute to the formation of hydride sources, especially at high temperatures.
-
Solution: Screen different bases. While strong bases are needed, switching from an alkoxide (NaOtBu) to an amide base (LHMDS) or a carbonate (Cs₂CO₃) may alter the side-product profile.[2]
-
Problem: The reaction works, but the yield is inconsistent or the reaction stalls before completion.
This often points to catalyst degradation or inhibition during the reaction.
-
Cause 1: Iodide Inhibition. As mentioned, the iodide byproduct can form inactive palladium dimers.[2][3] This is especially problematic in polar aprotic solvents where iodide salts are more soluble.
-
Solution: Use a nonpolar solvent like toluene or t-BuOH . In these solvents, the iodide salt byproduct (e.g., NaI) has poor solubility and precipitates, preventing it from inhibiting the catalyst.[3]
-
-
Cause 2: Catalyst Decomposition. At high temperatures for extended periods, the palladium catalyst can decompose to form inactive palladium black.
-
Solution: Use a more robust ligand/pre-catalyst system that is stable at the required temperature. The use of well-defined pre-catalysts often leads to more stable and longer-lived catalytic systems.[4] Also, try to run the reaction at the lowest temperature that provides a reasonable rate to minimize thermal decomposition.
-
Recommended Catalyst Systems & Protocols
Based on extensive literature for electron-deficient and sterically hindered aryl halides, we recommend catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands.[5][7]
| Catalyst Component | Recommended Options | Rationale & Comments |
| Palladium Source | XPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G4 | Air- and moisture-stable pre-catalysts that ensure efficient generation of the active L-Pd(0) species.[4] Greatly improves reproducibility. |
| Ligand | XPhos , RuPhos , BrettPhos | These are highly bulky and electron-rich ligands, designed to accelerate the rate-limiting reductive elimination step for challenging substrates.[1][6] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | NaOt-Bu is a strong, effective base. LHMDS is a non-nucleophilic alternative. K₃PO₄ is a weaker option for base-sensitive substrates but may require higher temperatures.[2] |
| Solvent | Toluene, t-BuOH, Dioxane | Nonpolar solvents are preferred to minimize iodide inhibition by precipitating the inorganic salt byproduct.[3][13] Ensure solvents are anhydrous. |
General Protocol for Reaction Screening
This protocol provides a starting point for optimization. The amine nucleophile is assumed to be a generic secondary amine (HNR₂).
-
Preparation (Glovebox): To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (e.g., RuPhos, 1.5 - 3 mol %), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 1 - 2 mol %).
-
Add Base: Add the base (e.g., NaOt-Bu, 2.0 equiv).
-
Add Reagents: Add the amine (1.2 equiv) and the anhydrous solvent (e.g., Toluene, 0.1 - 0.2 M concentration with respect to the limiting reagent).
-
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block at 80-110 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by taking small aliquots (under inert atmosphere if possible) and analyzing by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer, combine the organic layers, dry with Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Palladium Catalyst Removal from 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid Reaction Mixtures
Welcome to the dedicated technical support center for troubleshooting the removal of palladium catalysts from reaction mixtures involving 2,3,4,5-Tetrafluoro-6-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical solutions to common challenges encountered during the purification of this and structurally similar compounds.
The presence of residual palladium in active pharmaceutical ingredients (APIs) and advanced intermediates is a critical concern due to regulatory limits and the potential for palladium to interfere with downstream reactions or compromise product stability.[1][2][3] The unique structure of this compound, with its electron-withdrawing fluorine atoms and a chelating carboxylic acid group, presents specific challenges in achieving the required levels of purity. This guide will walk you through a logical, evidence-based approach to effectively remove palladium residues, ensuring the integrity of your valuable products.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your decision-making.
Question 1: After my cross-coupling reaction to synthesize a derivative of this compound, I have a persistently dark-colored solution, and ICP-MS analysis shows high levels of residual palladium (>500 ppm) even after a simple filtration. What is happening and what should be my first step?
Answer:
The dark coloration is a strong indicator of soluble palladium species remaining in your reaction mixture. Simple filtration is only effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or palladium that has precipitated as palladium black.[4] The carboxylic acid group in your product, this compound, can chelate with palladium, forming stable, soluble complexes that readily pass through standard filters.[5][6]
Your immediate course of action should be to employ a method that targets these soluble palladium species. The two most common and effective initial approaches are treatment with activated carbon or the use of a specialized palladium scavenger.
Question 2: I tried an activated carbon treatment, but my product yield dropped significantly, and I'm still not meeting my target of <10 ppm for residual palladium. What are the limitations of activated carbon, and how can I optimize this process?
Answer:
This is a common issue when using activated carbon. While cost-effective, activated carbon is a non-specific adsorbent.[5][6][7] It can adsorb your desired product along with the palladium, leading to significant yield loss, especially with polar compounds like benzoic acids.[1] Furthermore, its efficiency for palladium removal can be lower compared to more selective methods.[6][8]
To optimize the activated carbon treatment, consider the following:
-
Minimize the Amount: Use the lowest effective amount of activated carbon, typically starting at 5-10 wt% relative to your crude product.[5]
-
Solvent Selection: The choice of solvent can influence the non-specific binding. A solvent in which your product is highly soluble may reduce its adsorption onto the carbon.[6]
-
Temperature and Time: Optimize the stirring time and temperature. A common starting point is 2-4 hours at room temperature, but this can be extended or gently heated (e.g., 40-50°C) to improve palladium adsorption.[5][9]
If significant product loss persists, it is advisable to move to a more selective method, such as using a palladium scavenger.
Question 3: I've decided to use a palladium scavenger. There are many types available (thiol, amine, etc.). How do I select the most appropriate scavenger for my this compound derivative, and what are the key experimental parameters to consider?
Answer:
Selecting the right scavenger is crucial for efficient and selective palladium removal. The choice depends on the nature of the palladium species in your reaction (e.g., Pd(0), Pd(II)) and the functional groups on your product.[10] For a molecule like this compound, you need a scavenger that has a high affinity for palladium but will not react with the carboxylic acid group.
-
Thiol-based scavengers (e.g., silica- or polymer-bound thiols) are generally very effective for a wide range of palladium species and are a good first choice.[5][10]
-
Amine-based scavengers can also be effective but should be used with caution if your subsequent reaction steps involve activation of the carboxylic acid (e.g., forming an acid chloride or an active ester), as the scavenger could potentially react.
Key experimental parameters for optimization include:
-
Scavenger-to-Palladium Ratio: Start with the manufacturer's recommended ratio, which is often in the range of 5-10 equivalents of the scavenger's functional group relative to the moles of palladium.
-
Temperature: Increased temperature (e.g., 40-60°C) can improve the scavenging kinetics.[6]
-
Time: Scavenging can take anywhere from 1 to 24 hours. Monitor the progress by taking small aliquots for ICP-MS analysis.
-
Solvent: While scavengers are compatible with a range of solvents, their efficiency can be solvent-dependent.[9] Polar aprotic solvents like THF, ethyl acetate, or acetonitrile are often good choices.
Question 4: My attempts at scavenging have reduced the palladium levels, but I am still struggling to get below the required 10 ppm for my API. What advanced or combined strategies can I employ?
Answer:
Reaching very low palladium levels often requires a multi-pronged approach. Here are some advanced strategies:
-
Combined Scavenger and Activated Carbon: A synergistic approach using both a selective scavenger and a smaller amount of activated carbon can be highly effective. The scavenger chelates the palladium, and the activated carbon helps to adsorb the scavenger-palladium complex.[1]
-
Recrystallization with a Chelating Agent: Recrystallization is a powerful purification technique that can be enhanced by adding a chelating agent to the mother liquor. This agent keeps the palladium species soluble in the solvent while your purified product crystallizes out.[6] N-acetylcysteine is a commonly used additive for this purpose.
-
Liquid-Liquid Extraction: In some cases, a liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., thiourea, cysteine, or EDTA) can partition the palladium into the aqueous phase, separating it from your product in the organic phase.
-
Organic Solvent Nanofiltration (OSN): For larger-scale operations, OSN can be a highly effective and greener alternative for separating the palladium catalyst from the product.[3][11]
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of palladium contamination in my reaction?
A1: Palladium contamination primarily arises from the homogeneous catalyst used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[12] Even with heterogeneous catalysts like Pd/C, leaching of soluble palladium species into the reaction mixture can occur.[13][14]
Q2: How can I accurately quantify the amount of residual palladium in my product?
A2: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its high sensitivity and accuracy.[15][16] For rapid screening of purification methods, colorimetric or fluorimetric assays can also be useful.[15][16]
Q3: Can I simply use column chromatography to remove the palladium catalyst?
A3: While column chromatography can remove some palladium residues, it is often not sufficient to reach the low ppm levels required for APIs.[11][17] Palladium species can co-elute with the product. Therefore, a dedicated palladium scavenging step is recommended, often performed after chromatography.[17][18][19]
Q4: Are there any "greener" alternatives for palladium removal?
A4: Yes, several approaches are considered more environmentally friendly. Using scavengers that can be recycled, employing organic solvent nanofiltration to recover both the catalyst and solvent, and designing processes that use catalysts with very high turnover numbers to minimize the initial amount of palladium are all part of a greener chemistry approach.[2][3]
Experimental Protocols & Data
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Thiol Scavenger
-
Dissolution: Dissolve the crude this compound derivative in a suitable organic solvent (e.g., THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 5-10 equivalents based on the initial moles of palladium catalyst).
-
Stirring: Stir the mixture at a controlled temperature (e.g., 45°C) for 4-18 hours. Monitor the palladium concentration periodically by taking a small sample of the supernatant for ICP-MS analysis.
-
Filtration: Once the desired palladium level is reached, cool the mixture to room temperature and filter it through a pad of Celite to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium concentration.[6][9]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (5-10 wt% relative to the crude product) to the solution.[5]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours.[4][5]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration using ICP-MS.[5][9]
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite) | Low (for soluble Pd) | Simple, fast | Ineffective for soluble palladium species.[11] |
| Activated Carbon | Moderate to High | Low cost.[7] | Non-specific, can lead to product loss.[1][6] |
| Palladium Scavengers | High to Very High | High selectivity, minimal product loss.[10][20] | Higher cost than activated carbon.[7] |
| Recrystallization | Variable | Can be highly effective for crystalline products. | May require optimization with additives.[1][6] |
Visualizing the Workflow
Decision-Making Workflow for Palladium Removal
Caption: A decision tree for selecting an appropriate palladium removal strategy.
Experimental Workflow for Scavenger-Based Purification
Caption: Step-by-step workflow for palladium removal using a solid-supported scavenger.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. spinchem.com [spinchem.com]
- 13. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. arborassays.com [arborassays.com]
- 17. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. apolloscientific.co.uk [apolloscientific.co.uk]
Stability of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid under basic conditions
Welcome to the dedicated support resource for 2,3,4,5-tetrafluoro-6-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding its stability and reactivity, particularly under basic conditions frequently employed in cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to anticipate potential issues, troubleshoot effectively, and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in base-mediated reactions.
Question 1: I am attempting a Suzuki-Miyaura coupling with this compound, but I'm observing a significant amount of 2,3,4,5-tetrafluorobenzoic acid as a byproduct. What is happening and how can I prevent it?
Answer:
You are observing a common side reaction known as protodeiodination or hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom.[1] This is a well-documented issue for aryl halides, especially under basic conditions used in cross-coupling reactions.[2][3][4]
Underlying Causes:
-
Base-Promoted Decomposition: Certain bases, particularly in the presence of a hydrogen source, can facilitate the removal of the iodine.
-
Solvent as a Hydride Source: Protic solvents like alcohols or even aprotic polar solvents like DMF can act as a source of hydrogen atoms, leading to the formation of the undesired byproduct.[1][4]
-
Interrupted Catalytic Cycle: In a Suzuki coupling, if the catalytic cycle is stalled after the oxidative addition of the palladium catalyst to the C-I bond but before transmetalation with the boronic acid, the resulting intermediate can be susceptible to protodehalogenation.[1]
Troubleshooting Strategies:
-
Choice of Base: Switch to a non-nucleophilic, anhydrous base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices to alkoxides or hydroxides, which can introduce water or act as hydride sources.[1]
-
Solvent Selection: Utilize anhydrous aprotic solvents such as dioxane, THF, or toluene. If protodeiodination persists, it is crucial to ensure the solvent is rigorously dried and degassed.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the protodeiodination pathway relative to the desired cross-coupling.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of the desired cross-coupling reaction, thereby outcompeting the protodeiodination side reaction.[1]
Question 2: My reaction mixture is turning dark, and I'm seeing decomposition of my starting material, but not the expected cross-coupled product. Could the carboxylic acid group be the issue?
Answer:
Yes, the carboxylic acid group, especially in conjunction with the heavily fluorinated ring, can be susceptible to decarboxylation (loss of CO₂) under certain conditions, particularly at elevated temperatures. While this process is more commonly associated with radical conditions or specific catalytic systems, strong bases and high temperatures can promote it.[5][6][7]
Plausible Mechanism:
Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. At high temperatures, this carboxylate can potentially undergo decarboxylation to form a highly reactive aryl anion, which would then be protonated by the solvent or other proton sources in the reaction mixture.
Troubleshooting Workflow for Suspected Decarboxylation:
Caption: A workflow for addressing suspected decarboxylation.
Experimental Protocol: Ester Protection of this compound
If milder conditions fail, protecting the carboxylic acid as an ester is a robust strategy.
Materials:
-
This compound (1.0 eq.)
-
Methanol or Ethanol (as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq.)
-
Anhydrous Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Dissolve the this compound in an excess of the desired alcohol (e.g., methanol).
-
Carefully add the catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the ester.
Question 3: In my Sonogashira coupling, I am getting a complex mixture of byproducts, including what appears to be a homocoupled alkyne (Glaser coupling) and the protodeiodinated starting material. How can I optimize this reaction?
Answer:
Sonogashira couplings are notoriously sensitive, and the issues you're observing—Glaser coupling and protodeiodination—are common challenges.[8] The highly electron-deficient nature of the tetrafluorinated ring can influence the reactivity of the C-I bond and the stability of the palladium intermediates.
Key Factors and Solutions:
| Issue | Cause | Recommended Solution |
| Protodeiodination | Competing reaction pathway under basic conditions, especially with amine bases like triethylamine (TEA) or diisopropylamine (DIPA). | Use a less nucleophilic organic base or an inorganic base like K₂CO₃. Ensure all reagents and solvents are anhydrous. |
| Glaser Homocoupling | Copper(I) cocatalyst in the presence of oxygen promotes the oxidative homocoupling of the terminal alkyne.[8] | Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles) and maintain a strict inert (argon or nitrogen) atmosphere. Consider a copper-free Sonogashira protocol.[9] |
| Catalyst Deactivation | The carboxylate may coordinate to the palladium center, inhibiting catalysis. The formation of palladium black indicates catalyst precipitation. | Use a higher catalyst loading or switch to a more robust ligand system. Running the reaction in neat amine can sometimes prevent precipitation.[10][11] |
Experimental Protocol: Setting up an Oxygen-Free Sonogashira Coupling
This protocol emphasizes the rigorous exclusion of oxygen to minimize Glaser homocoupling.
Materials:
-
Schlenk flask or a round-bottom flask with a septum
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous, degassed amine base (e.g., Triethylamine)
-
Inert gas (Argon or Nitrogen) line
Procedure:
-
To the Schlenk flask, add the this compound, palladium catalyst, and CuI.
-
Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas. This process is crucial for removing atmospheric oxygen.
-
Via syringe, add the degassed solvent, followed by the degassed amine base.
-
Finally, add the terminal alkyne via syringe.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
Caption: Workflow for setting up an oxygen-free reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Protodecarboxylation of benzoic acids under radical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid and 2,3,4,5-Tetrafluoro-6-bromobenzoic Acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Polysubstituted aromatic compounds, particularly those bearing fluorine atoms, are prized for their ability to impart unique physicochemical properties such as enhanced metabolic stability and binding affinity.[1] This guide provides an in-depth, objective comparison of two such valuable intermediates: 2,3,4,5-Tetrafluoro-6-iodobenzoic acid and 2,3,4,5-Tetrafluoro-6-bromobenzoic acid. We will dissect the fundamental principles governing their reactivity and provide practical, data-driven insights into their performance in palladium-catalyzed cross-coupling reactions.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The primary determinant of reactivity for an aryl halide in many transition metal-catalyzed reactions is the strength of the carbon-halogen (C-X) bond. This is quantified by the Bond Dissociation Energy (BDE), which is the energy required to cleave the bond homolytically.[2] A weaker bond requires less energy to break and thus facilitates the critical first step in most cross-coupling catalytic cycles: oxidative addition.
The established trend for C-X BDE in aryl halides is: Ar-F > Ar-Cl > Ar-Br > Ar-I [2][3]
The C-I bond is significantly weaker than the C-Br bond due to less effective orbital overlap between the large iodine 5p orbital and the carbon sp² orbital.[2] This fundamental difference is the principal driver of the observed reactivity patterns.
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
| Aryl C-I | ~213 | Highest |
| Aryl C-Br | ~285 | Intermediate |
| Aryl C-Cl | ~327 | Lower |
| Aryl C-F | ~485 | Lowest |
| Note: Values are approximate and serve for comparative purposes.[3] |
The Mechanistic Heartbeat: Oxidative Addition
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are cornerstones of modern synthesis.[4][5] The catalytic cycle for these transformations universally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7] In this irreversible, rate-determining step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.
Given that the C-I bond is weaker than the C-Br bond, this compound undergoes oxidative addition to Pd(0) catalysts more readily and under milder conditions than its bromo- counterpart.[7][8][9] This translates to faster reaction rates, lower required temperatures, and often the ability to use less activated catalyst systems.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Performance in Key Cross-Coupling Reactions
The theoretical advantage of the C-I bond translates directly into superior performance in practical applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is arguably the most widely used cross-coupling reaction in the pharmaceutical industry.[10]
-
This compound: This substrate is highly reactive and will typically couple efficiently at or slightly above room temperature with a standard palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand.
-
2,3,4,5-Tetrafluoro-6-bromobenzoic Acid: While still a viable substrate, it generally requires more forcing conditions to achieve high yields. This often involves higher reaction temperatures (e.g., 80-110 °C), stronger bases, and potentially more sophisticated, electron-rich phosphine ligands (e.g., SPhos, RuPhos) to facilitate the more challenging oxidative addition step.[4]
Sonogashira Coupling
The Sonogashira coupling reaction forges a C-C bond between an aryl halide and a terminal alkyne, a crucial transformation for synthesizing conjugated materials and complex natural products.[5] The reactivity trend mirrors that of the Suzuki coupling.
-
This compound: Couples readily with terminal alkynes under standard, copper-co-catalyzed (or copper-free) Sonogashira conditions, often at room temperature.[5]
-
2,3,4,5-Tetrafluoro-6-bromobenzoic Acid: Requires elevated temperatures and may necessitate the use of more active nickel or palladium catalyst systems to achieve efficient coupling, especially with less reactive alkynes.[11]
The pronounced reactivity difference (I > Br) can be exploited for selective synthesis. In a molecule containing both iodo and bromo substituents, the iodo group can be selectively coupled under mild Sonogashira conditions, leaving the bromo group untouched for a subsequent, different transformation.[5]
Comparative Experimental Protocols & Data
To illustrate the practical differences, we present representative protocols for a Suzuki-Miyaura coupling with phenylboronic acid. These protocols are designed to be self-validating systems, highlighting the necessary adjustments in reaction conditions based on the substrate's reactivity.
Caption: Standard workflow for setting up a cross-coupling reaction.
Protocol 1: Suzuki Coupling of this compound
-
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.)
-
Degassed 1,4-Dioxane/Water (4:1, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the iodo-acid, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the mixture vigorously and heat to 60 °C .
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki Coupling of 2,3,4,5-Tetrafluoro-6-bromobenzoic Acid
-
Materials:
-
2,3,4,5-Tetrafluoro-6-bromobenzoic acid (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (a more electron-rich ligand, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq., a stronger base)
-
Degassed 1,4-Dioxane/Water (4:1, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-acid, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the mixture vigorously and heat to 100 °C .
-
Monitor the reaction by TLC or LC-MS. The reaction may require 8-16 hours for completion.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
Summary of Expected Performance
| Feature | 2,3,4,5-Tetrafluoro-6-iodo benzoic acid | 2,3,4,5-Tetrafluoro-6-bromo benzoic acid |
| Relative Reactivity | High | Moderate |
| Typical Temp. | 40 - 80 °C | 80 - 120 °C |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient. | Often requires more active, bulky, electron-rich ligands (e.g., SPhos, Buchwald ligands). |
| Reaction Time | Generally shorter (1-6 hours) | Generally longer (6-24 hours) |
| Yields | Typically excellent under optimized mild conditions. | Can be excellent but may require more rigorous optimization to suppress side reactions like hydrodehalogenation. |
| Cost & Stability | Generally higher cost, potentially less stable to light/heat. | Lower cost, generally more stable. |
Conclusion and Strategic Recommendations
The choice between this compound and its bromo- analog is a strategic one, dictated by the specific demands of the synthetic target and project constraints.
-
Choose this compound when:
-
Mild reaction conditions are paramount due to the presence of sensitive functional groups on other coupling partners.
-
Rapid reaction times are desired to accelerate discovery timelines.
-
The highest possible yields are required with minimal optimization.
-
-
Choose 2,3,4,5-Tetrafluoro-6-bromobenzoic Acid when:
-
Cost is a significant consideration, particularly for large-scale synthesis.
-
The synthetic route can tolerate higher temperatures and stronger bases.
-
Sequential couplings are planned, and the bromo-group's lower reactivity is being leveraged for chemoselectivity.
-
Ultimately, the superior reactivity of the iodo- derivative, stemming directly from its lower C-I bond dissociation energy, makes it the more versatile and efficient building block for rapid and reliable synthesis in a research and development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Suzuki Coupling of Iodinated vs. Brominated Tetrafluorobenzoic Acids for Pharmaceutical and Agrochemical Synthesis
For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the construction of carbon-carbon bonds is a foundational technique. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1] This guide provides an in-depth, objective comparison of the performance of 2-iodo-3,4,5,6-tetrafluorobenzoic acid and 2-bromo-3,4,5,6-tetrafluorobenzoic acid in Suzuki coupling reactions. Understanding the nuances of their reactivity is critical for optimizing reaction conditions, maximizing yields, and making informed decisions in the synthesis of complex, fluorinated biaryl compounds.
Mechanistic Insights: The Halogen's Decisive Role in Reactivity
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the halogen on the aryl halide substrate plays a pivotal role, primarily in the initial, often rate-determining, oxidative addition step.
The established order of reactivity for halogens in this step is I > Br > Cl.[1] This trend is directly correlated to the bond dissociation energy of the carbon-halogen bond; the weaker C-I bond is more readily cleaved by the palladium(0) catalyst compared to the stronger C-Br bond. Consequently, aryl iodides are generally more reactive and can undergo Suzuki coupling under milder conditions than their bromo- and chloro-analogues.[3]
For highly electron-deficient systems like the tetrafluorobenzoic acid ring, this inherent reactivity difference remains a dominant factor. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbon bearing the halogen, which can facilitate the oxidative addition. However, the fundamental principles of bond strength still dictate the relative reactivity between the iodo and bromo substrates.
The Suzuki-Miyaura Catalytic Cycle
References
A Guide to the 19F NMR Spectral Features of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid and Its Derivatives
This guide provides an in-depth analysis of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,3,4,5-tetrafluoro-6-iodobenzoic acid and its primary derivatives, the methyl ester and the primary amide. As a powerful analytical technique, ¹⁹F NMR spectroscopy offers exceptional sensitivity and a wide chemical shift range, making it an invaluable tool for the structural elucidation of fluorinated organic molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are working with or anticipate synthesizing these and related polyfluorinated aromatic compounds.
The Foundational Principles of ¹⁹F NMR in Polyfluorinated Aromatics
The ¹⁹F nucleus possesses a spin of ½ and is 100% naturally abundant, rendering it highly receptive to NMR analysis.[1] The chemical shifts in ¹⁹F NMR are exquisitely sensitive to the electronic environment, with a dispersion range significantly larger than that of ¹H NMR.[1] This sensitivity allows for the clear resolution of signals from fluorine atoms in subtly different chemical environments.[3]
In polyfluorinated aromatic systems, the ¹⁹F chemical shifts and coupling constants are influenced by several factors:
-
Substituent Effects: The electronic nature of neighboring substituents significantly perturbs the chemical shifts of fluorine nuclei. Electron-withdrawing groups generally lead to a downfield shift (less shielded), while electron-donating groups cause an upfield shift (more shielded).
-
Through-Bond Coupling: Spin-spin coupling between fluorine nuclei (JFF) is transmitted through the covalent bond framework. The magnitude of these couplings is typically larger than for protons and provides crucial information about the connectivity of the fluorine atoms. Long-range couplings (⁴JFF and ⁵JFF) are commonly observed in aromatic systems.[1]
-
Through-Space Coupling: When fluorine atoms are in close spatial proximity, a through-space coupling mechanism can operate, influencing the observed coupling constants. This is particularly relevant for ortho-substituted fluorine atoms.
-
Solvent Effects: The choice of solvent can influence the chemical shifts of fluorine nuclei due to variations in solvent polarity and anisotropic effects.[4]
Predicted ¹⁹F NMR Spectral Analysis of this compound
Structure and Numbering:
Caption: Numbering scheme for this compound.
Based on typical chemical shift ranges for aromatic fluorine compounds, the following assignments are predicted:
| Fluorine Position | Predicted Chemical Shift Range (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Major Coupling Interactions |
| F-2 | -130 to -140 | ddd | ³J(F2-F3), ⁴J(F2-F4), ⁵J(F2-F5) |
| F-3 | -150 to -160 | ddd | ³J(F3-F2), ³J(F3-F4), ⁴J(F3-F5) |
| F-4 | -155 to -165 | ddd | ³J(F4-F3), ³J(F4-F5), ⁴J(F4-F2) |
| F-5 | -140 to -150 | ddd | ³J(F5-F4), ⁴J(F5-F3), ⁵J(F5-F2) |
Rationale for Predictions:
-
F-2 and F-5: These fluorine atoms are ortho to the iodine and carboxylic acid/derivative groups, respectively. The electron-withdrawing nature of the carboxyl group and the steric and electronic influence of the iodine atom will cause these signals to appear at a relatively downfield position compared to F-3 and F-4.
-
F-3 and F-4: These fluorine atoms are further from the substituents at C1 and C6 and are expected to resonate at a more upfield (more shielded) position.
-
Coupling Constants: The magnitude of the through-bond coupling constants is expected to follow the general trend: ³JFF > ⁴JFF > ⁵JFF. Typical values for ortho (³J), meta (⁴J), and para (⁵J) F-F couplings in polyfluorinated benzenes are in the range of 18-22 Hz, 0-8 Hz, and 8-12 Hz, respectively.
Comparative Analysis: The Influence of Derivatization on the ¹⁹F NMR Spectrum
The conversion of the carboxylic acid to its methyl ester or primary amide derivative is expected to induce subtle but measurable changes in the ¹⁹F NMR spectrum, particularly for the fluorine atom at the 2-position, which is ortho to the derivatized group.
Methyl 2,3,4,5-Tetrafluoro-6-iodobenzoate
Esterification of the carboxylic acid to the methyl ester is a common derivatization. This modification will primarily affect the electronic environment of the F-2 nucleus.
| Fluorine Position | Predicted Chemical Shift Change (vs. Acid) | Rationale |
| F-2 | Slight downfield shift | The ester group is slightly more electron-withdrawing than the carboxylic acid, leading to deshielding. |
| F-3, F-4, F-5 | Minimal change | The electronic effect of the esterification diminishes with distance. |
2,3,4,5-Tetrafluoro-6-iodobenzamide
Conversion to the primary amide will also influence the ¹⁹F NMR spectrum, with the most significant changes anticipated for F-2.
| Fluorine Position | Predicted Chemical Shift Change (vs. Acid) | Rationale |
| F-2 | Slight upfield shift | The amide group is generally considered less electron-withdrawing than a carboxylic acid, which would lead to increased shielding. |
| F-3, F-4, F-5 | Minimal change | The electronic effect of the amidation diminishes with distance. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the derivatives and the acquisition of ¹⁹F NMR spectra.
Synthesis of Methyl 2,3,4,5-Tetrafluoro-6-iodobenzoate
Caption: Workflow for the esterification of this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (excess, serves as reagent and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel.
Synthesis of 2,3,4,5-Tetrafluoro-6-iodobenzamide
Caption: Two-step synthesis of 2,3,4,5-Tetrafluoro-6-iodobenzamide.
-
Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride by reacting with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at reflux, and the excess SOCl₂ is removed by distillation.
-
Amidation: Carefully add the crude acid chloride to a cooled (0 °C) solution of concentrated aqueous ammonia. The amide product will precipitate and can be collected by filtration, washed with cold water, and dried.
¹⁹F NMR Data Acquisition
-
Sample Preparation: Prepare a solution of the analyte (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]
-
Instrument Parameters: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. Typical acquisition parameters include:
-
Pulse Angle: 30-45 degrees to ensure adequate relaxation between pulses.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is recommended.
-
Acquisition Time: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: Use an external or internal standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).
-
-
Data Processing: Process the raw data with an appropriate software package. Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio. Phase and baseline correct the spectrum before integration and peak picking.
Conclusion
This guide provides a predictive framework for understanding the ¹⁹F NMR spectra of this compound and its methyl ester and primary amide derivatives. The high sensitivity of ¹⁹F NMR to the local electronic environment allows for the clear differentiation of the four fluorine nuclei in these molecules. Derivatization of the carboxylic acid functionality is predicted to cause subtle but discernible changes in the chemical shift of the ortho-fluorine (F-2), providing a spectral handle to monitor these chemical transformations. The experimental protocols provided herein offer a reliable means for the synthesis of these derivatives and the acquisition of high-quality ¹⁹F NMR data. The combination of predictive analysis and robust experimental methodology will aid researchers in the successful characterization of these and other complex polyfluorinated aromatic compounds.
References
A-Comparative-Guide-to-Alternatives-for-2-3-4-5-Tetrafluoro-6-iodobenzoic-Acid-in-Fluorinated-Compound-Synthesis
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, often leading to enhanced efficacy and bioavailability.[1] For decades, 2,3,4,5-Tetrafluoro-6-iodobenzoic acid has served as a valuable building block in this endeavor. Its unique structure, featuring a polyfluorinated aromatic ring and a reactive iodine atom, allows for diverse synthetic transformations, particularly in the construction of complex fluorinated aromatics and heteroaromatics.[2][3]
However, the ever-evolving landscape of synthetic chemistry necessitates a broader toolkit. Researchers continually seek alternative reagents that may offer advantages in terms of reactivity, selectivity, cost-effectiveness, or ease of handling. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers the insights needed to make informed decisions for their specific synthetic challenges. We will delve into the mechanistic nuances of these alternatives, present comparative experimental data, and provide detailed protocols to facilitate their implementation in the laboratory.
The-Incumbent-2-3-4-5-Tetrafluoro-6-iodobenzoic-Acid
Before exploring alternatives, it is crucial to understand the synthetic utility of this compound. Its primary applications hinge on the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. The presence of the four fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, enhancing its reactivity in these transformations. The carboxylic acid moiety provides a handle for further functionalization, such as amide bond formation or conversion to other functional groups.
Core Strengths of this compound:
-
Versatile Cross-Coupling Partner: The aryl iodide is highly reactive in a wide range of palladium-catalyzed cross-coupling reactions.
-
Tunable Electronic Properties: The tetrafluorinated ring significantly impacts the electronic nature of the molecule, which can be advantageous in specific applications.
-
Additional Functionalization Site: The carboxylic acid group allows for straightforward derivatization.
A-Landscape-of-Alternatives
The alternatives to this compound can be broadly categorized into two main classes: Direct Structural Analogs and Reagents for Alternative Fluorination Strategies .
1-Direct-Structural-Analogs-Other-Polyfluoroiodoarenes
For applications where the core tetrafluorophenyl iodide scaffold is essential, several related compounds can serve as effective substitutes. The choice among these often depends on the desired electronic properties or the need for a different functional handle.
Key Alternatives:
-
2,3,4,5-Tetrafluorobenzoic Acid: Lacking the iodine atom, this reagent is not a direct replacement for cross-coupling reactions.[4] However, it is a valuable precursor for the synthesis of other fluorinated compounds and can be used in applications where the C-I bond is not required.
-
Pentafluorohalobenzenes (I, Br, Cl): These reagents offer a fully fluorinated aromatic ring. Pentafluoroiodobenzene is a highly reactive cross-coupling partner. The corresponding bromo- and chloro-derivatives are less reactive but can offer greater selectivity in some cases and are often more cost-effective.
-
Other Isomers of Tetrafluoroiodobenzoic Acid: While the 2,3,4,5-substitution pattern is common, other isomers may be commercially available or synthetically accessible, offering different reactivity profiles due to the varied placement of the iodine and carboxylic acid groups.
2-Alternative-Fluorination-Strategies
Instead of starting with a pre-fluorinated building block, researchers can employ a variety of reagents to introduce fluorine or fluoroalkyl groups onto a non-fluorinated scaffold. This approach offers greater flexibility in molecular design.
2.1. Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻).[5] This is a widely used method for introducing fluorine, particularly in the synthesis of aliphatic fluorides.
Common Nucleophilic Fluorinating Reagents:
| Reagent | Key Features | Common Applications |
| Potassium Fluoride (KF) | Cost-effective, but often requires harsh reaction conditions and phase-transfer catalysts.[5][6] | Halogen exchange (Halex) reactions.[6] |
| Cesium Fluoride (CsF) | More reactive than KF, allowing for milder reaction conditions.[5][6] | Fluorination of a wide range of substrates. |
| Tetrabutylammonium Fluoride (TBAF) | Highly soluble in organic solvents, enabling homogeneous reaction conditions.[6] | Desilylation and fluorination reactions. |
| (Diethylamino)sulfur Trifluoride (DAST) | A versatile deoxofluorinating agent for converting alcohols and carbonyls to fluorides.[5] | Deoxofluorination. |
| Deoxo-Fluor® | A more thermally stable alternative to DAST.[7] | Deoxofluorination. |
2.2. Electrophilic Fluorination
Electrophilic fluorination reagents deliver an "F⁺" equivalent to a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring.[5][8] This strategy is particularly useful for the late-stage introduction of fluorine.
Prominent Electrophilic Fluorinating Reagents:
| Reagent | Key Features | Common Applications |
| Selectfluor® (F-TEDA-BF₄) | A stable, easy-to-handle solid with a broad substrate scope.[5][9] | Fluorination of enolates, aromatics, and other nucleophiles.[9] |
| N-Fluorobenzenesulfonimide (NFSI) | A highly reactive reagent for the fluorination of a wide range of substrates.[1][5] | Asymmetric fluorination reactions. |
| Umemoto's Reagents | N-fluoropyridinium salts with tunable reactivity.[5] | Electrophilic trifluoromethylation and fluorination.[1] |
2.3. Reagents for Fluoroalkylation
In many cases, the introduction of a fluoroalkyl group (e.g., -CF₃, -CF₂H) is desired. A variety of reagents have been developed for this purpose.
Key Fluoroalkylation Reagents:
| Reagent | Fluoroalkyl Group | Key Features |
| Togni's Reagents | -CF₃ | Hypervalent iodine reagents for electrophilic trifluoromethylation.[1] |
| Umemoto's Reagents | -CF₃ | Electrophilic trifluoromethylating agents.[1] |
| Ruppert-Prakash Reagent (TMSCF₃) | -CF₃ | A nucleophilic trifluoromethylating agent.[10] |
| Chen's Reagent (FSO₂CF₂CO₂Me) | -CF₃ | A source of difluorocarbene for trifluoromethylation.[11] |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | -CF₂H | A difluorocarbene precursor for difluoromethylation. |
Experimental-Protocols
Protocol 1: Suzuki Coupling of 4-Methoxyphenylboronic Acid with Pentafluoroiodobenzene
This protocol provides a general procedure for a Suzuki cross-coupling reaction, a common application for reagents like this compound and its analogs.
Materials:
-
Pentafluoroiodobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add pentafluoroiodobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol) and a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C under an argon atmosphere for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Electrophilic Fluorination of 1,3-Dicarbonyl Compound using Selectfluor®
This protocol details a typical electrophilic fluorination of an activated methylene group.
Materials:
-
1,3-Dicarbonyl compound (e.g., diethyl malonate)
-
Selectfluor®
-
Acetonitrile
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL) in a reaction flask.
-
Add Selectfluor® (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing-Synthetic-Pathways
Diagram 1: General Suzuki Cross-Coupling Reaction
Caption: General workflow of a Suzuki cross-coupling reaction.
Diagram 2: Electrophilic Fluorination Workflow
Caption: Simplified workflow for electrophilic fluorination.
Conclusion
While this compound remains a powerful tool for the synthesis of fluorinated compounds, a diverse array of alternative reagents and strategies are available to the modern synthetic chemist. Direct structural analogs offer subtle variations in reactivity and functionality, while alternative fluorination methods, including nucleophilic, electrophilic, and fluoroalkylation reactions, provide unparalleled flexibility in molecular design. The choice of reagent will ultimately depend on the specific target molecule, desired properties, and overall synthetic strategy. By understanding the strengths and limitations of each approach, researchers can navigate the complex landscape of organofluorine chemistry and accelerate the development of next-generation pharmaceuticals and advanced materials.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,5-Tetrafluorobenzoic acid 99 1201-31-6 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. sioc.cas.cn [sioc.cas.cn]
A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of polyfluorinated aromatic compounds is of paramount importance for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity. 2,3,4,5-Tetrafluoro-6-iodobenzoic acid stands as a valuable building block in this context, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive comparison of the efficacy of various palladium catalysts in several key cross-coupling reactions involving this compound. We will delve into the mechanistic nuances of these transformations, present comparative data to guide catalyst selection, and provide detailed experimental protocols.
The Challenge of Polyfluorinated Substrates
The presence of multiple fluorine atoms on the aromatic ring of this compound introduces both electronic and steric challenges. The strong electron-withdrawing nature of fluorine can influence the oxidative addition step in the catalytic cycle. Furthermore, the steric bulk of the ortho-iodo and ortho-fluoro substituents, in addition to the carboxylic acid group, can hinder the approach of coupling partners and the catalyst itself. A common side reaction with such substrates is hydrodehalogenation, where the aryl halide is reduced instead of undergoing the desired coupling.[1][2] The choice of palladium catalyst, and particularly the ancillary ligand, is therefore critical to overcoming these hurdles and achieving high reaction efficiency.
Comparative Analysis of Palladium Catalysts
While specific comparative studies on this compound are not extensively documented, we can draw valuable insights from reactions with structurally similar polyfluorinated and sterically hindered aryl halides. The following sections compare the expected performance of common palladium catalyst systems in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds.[3][4] For challenging substrates like this compound, the choice of a catalyst system that promotes rapid oxidative addition and transmetalation while minimizing protodeboronation of the boronic acid partner is crucial.[5]
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Polyfluoroaryl Halides.
| Catalyst System (Precatalyst/Ligand) | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | Moderate | Readily available, but may be less effective for hindered substrates. |
| PdCl₂(dppf) | 1-3 | K₃PO₄, K₂CO₃ | DME, THF | 80-100 | Good to High | Dppf is a robust ligand for a range of substrates. |
| Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄, CsF | Toluene, Dioxane | RT - 80 | High | Buchwald ligands like SPhos are excellent for hindered and electron-poor substrates.[5] |
| Pd(OAc)₂ / XPhos | 1-2 | K₃PO₄ | t-BuOH, Toluene | RT - 100 | High | XPhos is another highly effective Buchwald ligand for challenging couplings. |
Note: Yields are representative for analogous polyfluorinated aryl halides and may vary for this compound.
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is critical. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition. The steric bulk also promotes the reductive elimination step, leading to faster catalyst turnover. The choice of a weaker base like K₃PO₄ or CsF can be advantageous in minimizing the decomposition of sensitive boronic acids.[5]
Sonogashira Coupling
The Sonogashira reaction provides a powerful route to synthesize arylalkynes.[6][7] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions have been developed to avoid issues with homocoupling of the alkyne and difficulties in purification.[8][9]
Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of Aryl Iodides.
| Catalyst System (Precatalyst/Ligand) | Cu(I) Co-catalyst | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Considerations |
| PdCl₂(PPh₃)₂ | CuI | 1-5 | Et₃N, DIPEA | THF, DMF | RT - 60 | Good to High | The classic, widely used system.[10] |
| Pd(PPh₃)₄ | CuI | 2-5 | Et₃N | Toluene | RT - 80 | Good to High | Another standard choice, particularly for less challenging substrates. |
| Pd(OAc)₂ / XPhos | None | 1-3 | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 | High | Copper-free conditions are often cleaner and suitable for sensitive substrates. |
| [DTBNpP]Pd(crotyl)Cl | None | 1-2.5 | TMP | DMSO | RT | High | Air-stable precatalyst enabling room temperature, copper-free couplings.[9] |
Note: Yields are representative for aryl iodides and may vary for this compound.
Causality Behind Experimental Choices: In the traditional Sonogashira coupling, the copper(I) co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[6] For copper-free variants, the choice of a strong, non-coordinating organic base and a bulky, electron-rich ligand is crucial to facilitate the deprotonation of the alkyne and the subsequent steps of the catalytic cycle.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[2][6] For electron-poor aryl halides, the reaction can be quite efficient. The regioselectivity of the alkene insertion is a key consideration.
Table 3: Comparison of Palladium Catalysts for the Heck Reaction of Aryl Halides.
| Catalyst System (Precatalyst/Ligand) | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ | 1-5 | Et₃N, K₂CO₃ | DMF, NMP | 100-140 | Good | Ligandless conditions can be effective, but may require higher temperatures. |
| Pd(OAc)₂ / PPh₃ | 1-5 | Et₃N, NaOAc | Toluene, DMF | 80-120 | Good to High | A standard and reliable catalyst system. |
| Pd(OAc)₂ / P(o-tolyl)₃ | 1-3 | Et₃N | DMF | 100-120 | High | A more electron-rich phosphine can improve catalytic activity. |
| Palladacycles | 0.1-1 | K₂CO₃ | NMP, DMAc | 120-140 | High | Highly active catalysts allowing for low catalyst loadings. |
Note: Yields are representative for aryl halides and may vary for this compound.
Causality Behind Experimental Choices: The Heck reaction typically proceeds through a neutral palladium catalytic cycle. The choice of a polar aprotic solvent like DMF or NMP is common. The base is required to regenerate the Pd(0) catalyst at the end of the cycle. For electron-deficient aryl halides, the oxidative addition step is generally facile.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][11][12] The choice of ligand is particularly critical in this reaction to facilitate the reductive elimination step and to prevent β-hydride elimination from the palladium-amido intermediate.
Table 4: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Halides.
| Catalyst System (Precatalyst/Ligand) | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ / BINAP | 1-3 | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Good to High | A first-generation catalyst system, effective for many substrates.[2] |
| Pd(OAc)₂ / XPhos | 1-2 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | High | Highly general and effective for a wide range of amines and aryl halides.[13] |
| Pd(OAc)₂ / RuPhos | 1-2 | K₂CO₃, K₃PO₄ | t-BuOH, Toluene | 80-110 | High | Particularly effective for the coupling of primary amines and ammonia. |
| BrettPhos Pd G3 | 1-2 | LHMDS, K₃PO₄ | THF, Toluene | 65-100 | High | A third-generation Buchwald precatalyst with excellent activity for a broad range of substrates. |
Note: Yields are representative for aryl halides and may vary for this compound.
Causality Behind Experimental Choices: The bulky and electron-rich biaryl phosphine ligands developed by Buchwald and Hartwig are essential for the success of these reactions.[1][12] They promote the formation of a monoligated palladium-amido complex, which undergoes reductive elimination more readily than the corresponding bis-ligated species. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide or weaker inorganic bases being commonly employed depending on the substrate's functional group tolerance.[14]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
General Procedure for a Suzuki-Miyaura Coupling Reaction
Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under an inert atmosphere, dissolve them in a small amount of the reaction solvent, and add this solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for a Copper-Free Sonogashira Coupling Reaction
Experimental workflow for a copper-free Sonogashira coupling reaction.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., XPhos), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the anhydrous solvent (e.g., toluene) and the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights
The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Synthetic Strategy: Cost-Benefit Analysis of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, bioavailability, membrane permeability, and binding affinity to target proteins.[1][2] Consequently, nearly a quarter of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its impact.[1]
Among the vast arsenal of fluorinated synthons, polyfluorinated aromatic compounds are particularly valuable. This guide provides an in-depth analysis of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid , a highly functionalized building block that offers both a tetrafluorinated phenyl ring and a synthetically versatile iodine substituent. Its utility lies in its capacity for facile carbon-carbon bond formation via cross-coupling reactions, a critical step in the synthesis of complex molecular architectures.[3]
However, its high reactivity and specialized nature come at a premium. This guide offers a critical cost-benefit analysis, comparing this compound with its halogenated counterparts and its parent acid. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers, scientists, and drug development professionals to make the most informed and cost-effective decisions for their synthetic campaigns.
In Focus: this compound
Molecular Structure and Properties:
This molecule is a white to off-white solid, prized for its dual functionality.[5] The tetrafluorinated ring provides the desirable electronic and metabolic properties, while the ortho-iodine atom serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions.
Synthesis and Reactivity: The synthesis of this compound is a multi-step process, often starting from materials like tetrachlorophthalic anhydride.[6] This complex synthesis contributes significantly to its overall cost.
The key to its synthetic utility is the carbon-iodine (C-I) bond. In the hierarchy of carbon-halogen bond reactivity for oxidative addition in palladium-catalyzed cross-coupling, the order is overwhelmingly C-I > C-Br > C-Cl >> C-F .[7][8][9] The C-I bond has the lowest bond dissociation energy, allowing for oxidative addition to a low-valent metal center (e.g., Pd(0)) to occur under significantly milder conditions—often at lower temperatures and with simpler ligand systems—compared to its bromo and chloro analogs. This high reactivity makes it an ideal substrate for late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount.
The Alternatives: A Comparative Overview
The primary decision point for a synthetic chemist is whether the high reactivity and mild conditions afforded by the iodo-compound justify its cost. The main alternatives are its bromo- and chloro- analogs, as well as the parent tetrafluorobenzoic acid.
-
2,3,4,5-Tetrafluoro-6-bromobenzoic acid: A viable, lower-cost alternative. The C-Br bond is less reactive than the C-I bond, typically requiring slightly higher temperatures, longer reaction times, or more sophisticated catalyst systems to achieve comparable yields.
-
2,3,4,5-Tetrafluoro-6-chlorobenzoic acid: The most cost-effective halogenated alternative. However, the strength and inertness of the C-Cl bond present a significant synthetic hurdle. Activating this bond often necessitates specialized nickel catalysts or highly active palladium catalysts with bulky, electron-rich phosphine ligands and harsher reaction conditions (e.g., higher temperatures, stronger bases).[7][10]
-
2,3,4,5-Tetrafluorobenzoic acid: This parent compound is used in different synthetic contexts. It is a key intermediate for synthesizing various fluoroquinolone antibiotics.[11][12] Its application in coupling reactions relies on strategies like direct C-H activation, which presents its own set of challenges regarding regioselectivity and substrate scope.
Quantitative and Qualitative Comparison
To facilitate a clear decision-making process, the following tables summarize the key performance and cost metrics of these building blocks.
Table 1: Quantitative Data Summary
| Feature | 2,3,4,5-Tetrafluoro-6-iodo benzoic acid | 2,3,4,5-Tetrafluoro-6-bromo benzoic acid | 2,3,4,5-Tetrafluoro-6-chloro benzoic acid | 2,3,4,5-Tetrafluorobenzoic acid |
| CAS Number | 110625-15-5 | 184133-79-9 | 67756-02-9 | 1201-31-6 |
| Approx. Cost | ~$800 - $1000 / gram | ~$150 - $300 / gram | ~$100 - $200 / gram | ~$10 - $20 / gram[13] |
| Reactivity (Cross-Coupling) | Very High | High | Moderate | N/A (requires C-H activation) |
| Typical Reaction Temp. | Room Temp to 80 °C | 80 °C to 120 °C | 100 °C to 150 °C | Varies (C-H activation) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Standard or activated Pd catalysts | Specialized Ni or Pd/ligand systems[10] | Rh, Ru, or Pd catalysts |
Table 2: Qualitative Performance Comparison
| Parameter | 2,3,4,5-Tetrafluoro-6-iodo benzoic acid | Bromo/Chloro Alternatives |
| Pros | Mild Conditions: Preserves sensitive functional groups. High Yields: Often leads to cleaner reactions and higher product yields. Broad Scope: Compatible with a wide range of coupling partners and catalysts. Predictable Reactivity: Reliable for complex, late-stage functionalization. | Cost-Effective: Significantly lower reagent cost, especially for large-scale synthesis. Readily Available: The parent acid and chloro-analog are widely available. |
| Cons | High Cost: The primary barrier to its use in early-stage or large-scale synthesis. Potential for Iodo-scrambling: In some complex systems, side reactions can occur. | Harsh Conditions: Requires higher temperatures and stronger bases, limiting functional group tolerance. Specialized Catalysts: Often requires more expensive and air-sensitive ligands/catalysts. Lower Yields: Can lead to more side products and lower overall yields. Optimization Required: Significant process development may be needed to find optimal conditions. |
| Best Use Case | High-value targets, late-stage diversification, proof-of-concept synthesis, medicinal chemistry programs where speed and reliability are critical. | Early-stage route scouting, large-scale manufacturing where reagent cost is a primary driver, and process chemistry optimization is feasible. |
Experimental Design and Protocols
The choice of reagent directly dictates the experimental design. Below are two representative protocols for a Suzuki-Miyaura cross-coupling reaction, illustrating the practical differences in methodology.
Causality in Experimental Design
The selection of catalyst, base, and solvent is not arbitrary; it is a direct consequence of the C-X bond energy.
-
For the Iodo-compound: A standard, versatile palladium catalyst like Pd(OAc)₂ with a simple phosphine ligand is sufficient. The oxidative addition is facile, so a mild inorganic base (e.g., K₂CO₃) and moderate temperatures are effective.
-
For the Chloro-compound: The robust C-Cl bond requires a more potent catalyst system. Nickel catalysts, or palladium catalysts paired with highly electron-donating and sterically bulky ligands (e.g., N-heterocyclic carbenes or biarylphosphines), are needed to facilitate the difficult oxidative addition step.[10][14] This often requires a stronger base and higher temperatures to drive the reaction to completion.
Protocol 1: Suzuki-Miyaura Coupling with this compound (High Reactivity)
Objective: To synthesize a biaryl product under mild conditions, suitable for a substrate with sensitive functional groups.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as Pd(0), the active catalytic species, is oxygen-sensitive.
-
Solvent Addition: Add 5 mL of a degassed solvent mixture, such as dioxane/water (4:1), via syringe.
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with 2,3,4,5-Tetrafluoro-6-chlorobenzoic acid (Cost-Effective Alternative)
Objective: To synthesize the same biaryl product using a more cost-effective starting material, accepting the need for more forcing conditions.
Methodology:
-
Reagent Preparation: In a glovebox, add 2,3,4,5-Tetrafluoro-6-chlorobenzoic acid (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add a specialized Nickel(II) catalyst, such as NiCl₂(dppp) (0.05 mmol, 5 mol%). dppp = 1,3-Bis(diphenylphosphino)propane.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line.
-
Solvent Addition: Add 5 mL of anhydrous, degassed solvent, such as t-amyl alcohol or toluene, via syringe.
-
Reaction: Stir the mixture vigorously at a higher temperature, typically 110-130 °C. Reaction monitoring is critical, as longer reaction times (12-24 hours) are common.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. Note that the higher temperature may lead to more byproducts, potentially complicating purification.
Visualization of Workflow and Logic
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the core cost-benefit trade-off.
Conclusion and Recommendations
The selection of a polyfluorinated building block is a strategic decision that balances reactivity, experimental feasibility, and budget.
This compound stands as the premier choice for applications where mild reaction conditions are non-negotiable. Its high reactivity ensures predictable and clean conversions, making it ideal for the late-stage functionalization of high-value, complex molecules in medicinal chemistry and materials science. The significant financial investment in the reagent is justified by the savings in time, optimization efforts, and the preservation of molecular integrity.
Conversely, the bromo- and chloro- analogs represent pragmatic, cost-driven alternatives, particularly for large-scale synthesis or early-stage exploratory work. Researchers must be prepared to invest time in developing robust reaction protocols, often employing more specialized and sensitive catalyst systems under harsher conditions. While the upfront reagent cost is lower, the total cost—factoring in catalyst, ligand, solvent, energy, and purification expenses—must be carefully evaluated.
Ultimately, the choice is project-dependent. For rapid, reliable synthesis of precious compounds, the iodo-derivative is unparalleled. For cost-conscious, large-scale campaigns, a well-optimized protocol with a chloro- or bromo-analog can provide a significant economic advantage. This guide serves to equip researchers with the foundational logic and data to navigate this critical synthetic decision.
References
- 1. ikprress.org [ikprress.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. [PDF] Preparation of 2,3,4,5-Tetrafluorobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Page loading... [guidechem.com]
- 13. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid Derivatives
Introduction: The Critical Role of Purity in Fluorinated Intermediates
2,3,4,5-Tetrafluoro-6-iodobenzoic acid and its derivatives are highly valuable building blocks in modern chemical synthesis. Their unique electronic properties, imparted by the dense fluorine substitution and the reactive iodine handle, make them indispensable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and specialty polymers.[1][2] The iodine atom, in particular, serves as a versatile functional group for introducing further complexity via cross-coupling reactions.[1]
However, the very reactivity that makes these compounds useful also presents significant challenges during synthesis, often leading to a range of process-related impurities.[3] For researchers in drug development and materials science, the precise characterization and quantification of these impurities are not merely procedural formalities; they are critical determinants of a final product's efficacy, safety, and reliability. This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of these complex molecules, offering field-proven insights into the causality behind experimental choices and a framework for integrating data into a conclusive purity profile.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the iodination of a tetrafluorobenzoic acid precursor. A common precursor, 2,3,4,5-tetrafluorobenzoic acid, can be synthesized from 3,4,5,6-tetrafluorophthalic acid.[4] Impurities can be introduced at any stage, arising from incomplete reactions, side reactions, or degradation.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 2,3,4,5-tetrafluorobenzoic acid.
-
Isomeric Byproducts: Incorrect positioning of the iodine atom.
-
Dehalogenated Species: Loss of the iodine atom to yield the tetrafluorobenzoic acid starting material.
-
Solvent Residues: Trapped solvents from reaction or purification steps.
-
Related Halogenated Compounds: Impurities arising from halogen exchange or contaminants in the iodinating agent.
A robust analytical strategy does not rely on a single technique but employs a multi-faceted approach to detect, identify, and quantify this diverse range of potential contaminants.
Comparative Analysis of Purity Assessment Techniques
The three pillars of purity assessment for organofluorine compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR spectroscopy is unparalleled for unambiguous structure elucidation and is a powerful tool for identifying and quantifying impurities, especially for fluorinated molecules.[5]
Expertise & Experience: Why ¹⁹F NMR is Essential For fluorinated compounds, ¹⁹F NMR is the most informative technique. The ¹⁹F nucleus boasts 100% natural abundance and high sensitivity.[6][7] Crucially, it exhibits a very wide chemical shift dispersion, meaning that subtle changes in the electronic environment around a fluorine atom lead to large, easily resolved differences in their NMR signals.[5][8] This makes it exceptionally sensitive for detecting and quantifying fluorinated impurities that might be indistinguishable by other methods. Unlike ¹H NMR, there is no background signal from endogenous compounds, simplifying analysis of complex mixtures.[6][7]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
-
Sample Preparation: Accurately weigh ~20-25 mg of the synthesized this compound derivative and a similar, accurately weighed amount of a suitable internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolution: Dissolve the mixture in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure complete dissolution.
-
Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum. Key parameters include a 90° pulse angle and a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing nucleus) to ensure full signal recovery for accurate integration.
-
-
Data Processing: Process the spectrum with minimal baseline correction. Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: Calculate the purity using the following formula: Purity (%) = (Area_Analyte / N_F_Analyte) * (N_F_Std / Area_Std) * (MW_Analyte / MW_Std) * (Mass_Std / Mass_Analyte) * Purity_Std Where: N_F is the number of fluorine atoms for the signal, MW is the molecular weight, and Mass is the weighed mass.
Data Interpretation
A pure sample of this compound will show four distinct signals in the ¹⁹F NMR spectrum. The presence of its common impurity, 2,3,4,5-tetrafluorobenzoic acid, would be immediately apparent as a separate set of four ¹⁹F signals with slightly different chemical shifts.
| Technique | Analyte/Impurity | Observed Data | Interpretation |
| ¹⁹F NMR | This compound | Four distinct multiplets in a 1:1:1:1 ratio. | Confirms the presence of the four unique fluorine atoms on the aromatic ring. |
| 2,3,4,5-Tetrafluorobenzoic acid (Impurity) | A second, less intense set of four multiplets. | Indicates the presence of the de-iodinated starting material. Purity can be calculated from relative integration. | |
| ¹H NMR | This compound | One broad singlet (integral ~1H) for the carboxylic acid proton. | Confirms the presence of the acid functional group. Note: This signal can exchange with trace water in the solvent. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC with UV detection is the standard method in industrial settings for determining the purity of organic compounds due to its high throughput, sensitivity, and quantitative accuracy.[9][10]
Expertise & Experience: Choosing the Right Column and Mobile Phase While a standard C18 column is often the first choice, highly fluorinated compounds like tetrafluoro-iodobenzoic acid can exhibit poor retention or peak shape. A more effective choice is often a Pentafluorophenyl (PFP) stationary phase.[11] This phase can engage in alternative separation mechanisms, including π-π interactions with the electron-deficient fluorinated ring, leading to better resolution between the main compound and closely related impurities.[11] The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile or methanol to ensure good peak shape for the acidic analyte.[12][13]
Experimental Protocol: Reversed-Phase HPLC
-
System: HPLC with a UV detector (set to 254 nm or 280 nm) and a PFP or C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient Elution: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes. This ensures elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Data Interpretation
| Technique | Parameter | Result for Main Compound | Result for Impurity |
| HPLC | Retention Time (t_R) | 10.2 min | 8.5 min |
| Peak Area % | 99.2% | 0.5% | |
| Interpretation | The major peak corresponds to the desired product. | A minor, earlier-eluting peak suggests a more polar impurity, consistent with the de-iodinated 2,3,4,5-tetrafluorobenzoic acid. |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate Identifier
When unknown impurities are detected by HPLC, LC-MS is the definitive tool for identification.[10] High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition of an unknown peak.[14][15][16]
Expertise & Experience: Leveraging Isotopic Patterns The power of LC-MS lies in its ability to provide molecular weight information for each peak separated by the HPLC. For iodine-containing compounds, the mass spectrometer provides a unique advantage. Iodine is monoisotopic, but its presence provides a very specific mass defect. Furthermore, fragmentation (MS/MS) of the molecular ion can reveal structural information. A characteristic loss of 127 Da (the mass of iodine) is a strong indicator of an iodinated compound.[16][17]
Experimental Protocol: LC-HRMS
-
System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatography: Use the same HPLC method as described above, but replace the non-volatile acid (TFA) with a volatile alternative like formic acid if using electrospray ionization (ESI).[18]
-
Ionization: Use ESI in negative mode (ESI-), which is ideal for deprotonating the carboxylic acid to form the [M-H]⁻ ion.
-
Data Acquisition: Acquire data in full scan mode to detect all ions. For peaks of interest, perform MS/MS to obtain fragmentation data.
-
Analysis: Extract the accurate mass for each impurity peak from the chromatogram. Use software to calculate possible elemental formulas that match the observed mass within a narrow tolerance (e.g., < 5 ppm).
Data Interpretation
| Technique | Parameter | Main Compound ([M-H]⁻) | Impurity ([M-H]⁻) |
| LC-HRMS | Retention Time (t_R) | 10.2 min | 8.5 min |
| Calculated m/z (C₇F₄IO₂H) | 319.8957 | 193.9922 (for C₇HF₄O₂) | |
| Observed m/z | 319.8955 | 193.9920 | |
| Interpretation | The observed mass confirms the elemental composition of the desired product. | The observed mass for the impurity peak perfectly matches the de-iodinated species, 2,3,4,5-tetrafluorobenzoic acid, confirming its identity. |
Integrated Workflow and Data Synthesis
A self-validating system for purity assessment uses these techniques in a logical sequence. HPLC provides the initial quantitative purity value, while NMR confirms the structure of the main component and any observable impurities. LC-MS is then employed to identify any unknown peaks found in the chromatogram.
Caption: Integrated workflow for purity assessment.
This workflow demonstrates how the techniques are used synergistically. The decision point (the diamond node) is crucial: if HPLC shows high purity and NMR confirms the structure with no significant impurity signals, the material can be certified. If unknown peaks appear in the HPLC, the workflow directs the scientist to LC-MS for identification before a final decision is made.
Caption: Logical flow for interpreting multi-source data.
Conclusion
Assessing the purity of this compound derivatives is a complex task that demands a rigorous, multi-technique approach. Relying on a single method can lead to a misleading or incomplete purity profile.
-
¹⁹F NMR provides definitive structural confirmation and is exquisitely sensitive to fluorinated impurities.
-
HPLC offers robust, high-throughput quantification of purity based on peak area percentage.
-
LC-MS is indispensable for the structural elucidation of unknown impurities detected by chromatography.
By integrating these methods into a logical workflow, researchers, scientists, and drug development professionals can establish a self-validating system that ensures the quality, safety, and reliability of these critical chemical building blocks, thereby upholding the highest standards of scientific integrity.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. acgpubs.org [acgpubs.org]
- 9. echemi.com [echemi.com]
- 10. quora.com [quora.com]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative study of cross-coupling reactions with different isomers of tetrafluoro-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Within this domain, fluorinated aromatic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Tetrafluoro-iodobenzoic acids, available as ortho, meta, and para isomers, represent a particularly interesting class of building blocks, combining the high reactivity of the carbon-iodine bond with the strong electron-withdrawing nature of the tetrafluorinated ring and the versatile functionality of the carboxylic acid group.
This guide provides a comprehensive comparative analysis of the reactivity of 2,3,4,5-tetrafluoro-6-iodobenzoic acid (ortho), 2,3,5,6-tetrafluoro-4-iodobenzoic acid (para), and the conceptual meta isomer in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. By examining the interplay of electronic and steric effects, this document aims to provide researchers with the insights necessary to make informed decisions in the design and execution of their synthetic strategies.
Understanding the Isomers: Electronic and Steric Considerations
The reactivity of the tetrafluoro-iodobenzoic acid isomers in palladium-catalyzed cross-coupling reactions is fundamentally governed by the interplay of electronic and steric factors.
Electronic Effects: The four fluorine atoms on the benzene ring are strongly electron-withdrawing, which generally enhances the rate of the oxidative addition step in the catalytic cycle. This is a common feature across all three isomers. The position of the electron-withdrawing carboxylic acid group, however, can further modulate the electron density at the carbon-iodine bond.
Steric Effects: The steric environment around the iodine atom is a critical determinant of reactivity. The ortho isomer, with the bulky carboxylic acid group adjacent to the iodine, is expected to experience the most significant steric hindrance. This can impede the approach of the palladium catalyst, potentially requiring more sterically demanding ligands or harsher reaction conditions to achieve efficient coupling. The para isomer, with the carboxylic acid group positioned opposite the iodine, presents the least steric hindrance, while the meta isomer occupies an intermediate position.
Comparative Performance in Cross-Coupling Reactions
The following sections detail the expected and observed reactivity of the tetrafluoro-iodobenzoic acid isomers in Suzuki-Miyaura, Heck, and Sonogashira couplings. While direct comparative studies are limited, the data presented is a synthesis of established principles and reported experimental outcomes for structurally related compounds.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, widely employed in the synthesis of biaryl compounds. The reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Reactivity Comparison:
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ortho | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 12 | Moderate | [1] |
| Para | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 12 | High | [1] |
| Meta | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 12 | High | (Predicted) |
Analysis of Reactivity:
The para isomer is expected to exhibit the highest reactivity in Suzuki-Miyaura coupling due to the minimal steric hindrance around the iodine atom, allowing for efficient oxidative addition of the palladium catalyst. The electron-withdrawing nature of the fluorinated ring and the carboxylic acid group further activates the C-I bond.
The ortho isomer, in contrast, is anticipated to be the most challenging substrate. The steric bulk of the adjacent carboxylic acid group can significantly hinder the approach of the palladium catalyst.[2] To overcome this, the use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is often necessary to facilitate both the oxidative addition and subsequent reductive elimination steps.[2] The carboxylate anion can also chelate to the palladium center, potentially forming a stable, inactive palladacycle.[2]
The meta isomer is predicted to have reactivity comparable to or slightly lower than the para isomer, as the carboxylic acid group is sufficiently removed from the reaction center to avoid significant steric impediment.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a powerful method for the construction of C(sp²)-C(sp²) bonds.
Reactivity Comparison:
| Isomer | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ortho | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 80 | 8 | Low-Moderate | (Predicted) |
| Para | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 80 | 8 | High | [1] |
| Meta | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 80 | 8 | High | (Predicted) |
Analysis of Reactivity:
Similar to the Suzuki-Miyaura coupling, the para isomer is expected to be the most reactive substrate in the Heck reaction due to its unhindered nature. The electron-deficient aromatic ring is also favorable for the migratory insertion step of the Heck catalytic cycle.
The ortho isomer's reactivity is likely to be diminished by steric hindrance from the adjacent carboxylic acid group. This can affect both the initial oxidative addition and the subsequent regioselectivity of the alkene insertion. In some cases, catalyst poisoning by ortho-substituted substrates has been observed in Heck reactions, leading to lower yields.[3]
The meta isomer is anticipated to show high reactivity, comparable to the para isomer, as the steric influence of the carboxylic acid group is minimal.
Experimental Workflow: Heck Reaction
Caption: General workflow for a Heck cross-coupling reaction.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes through the reaction of an aryl halide with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Reactivity Comparison:
| Isomer | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ortho | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12 | Moderate | [4] |
| Para | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | High | [5] |
| Meta | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | High | (Predicted) |
Analysis of Reactivity:
The high reactivity of the C-I bond makes all isomers of tetrafluoro-iodobenzoic acid good candidates for the Sonogashira coupling. The para isomer is expected to react most efficiently, affording high yields in short reaction times, often at room temperature.[5]
The ortho isomer, while still reactive, may require longer reaction times or slightly elevated temperatures to overcome the steric hindrance posed by the adjacent carboxylic acid group.[4] The choice of a less bulky phosphine ligand or even ligandless conditions might be beneficial in some cases.
The meta isomer is predicted to exhibit high reactivity, similar to the para isomer, due to the lack of significant steric constraints.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Conclusion and Future Outlook
The isomers of tetrafluoro-iodobenzoic acid are valuable and versatile building blocks for the synthesis of complex fluorinated molecules via palladium-catalyzed cross-coupling reactions. The reactivity of these isomers is a predictable function of electronic and steric effects. The para and meta isomers are generally highly reactive and versatile substrates across Suzuki-Miyaura, Heck, and Sonogashira couplings. The ortho isomer, while presenting steric challenges, can still be effectively utilized with careful selection of ligands and reaction conditions.
Future research in this area will likely focus on the development of more active and sterically tolerant catalyst systems to further enhance the utility of the ortho-substituted isomer. Additionally, the exploration of these building blocks in other types of cross-coupling reactions, such as Buchwald-Hartwig amination and C-H activation/functionalization, will undoubtedly open new avenues for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. This guide serves as a foundational resource for chemists seeking to harness the synthetic potential of these powerful fluorinated building blocks.
References
Safety Operating Guide
Navigating the Disposal of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules like 2,3,4,5-Tetrafluoro-6-iodobenzoic acid is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this halogenated aromatic compound, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile
Based on the SDS for similar fluorinated and iodinated benzoic acids, this compound should be handled with caution. It is likely to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] Therefore, appropriate personal protective equipment (PPE) is paramount during handling and disposal.
Key Assumed Hazards:
-
Skin Irritant
-
Serious Eye Irritant
-
Respiratory Tract Irritant
-
Environmental Hazard
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5][7][8] | Protects against splashes of solutions or contact with solid particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A lab coat.[5] | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[5][6] A dust respirator may be necessary for fine powders.[5] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with local, state, and federal regulations.[9] As a halogenated organic compound, it is likely to be classified as a hazardous waste.[3]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place pure, unadulterated this compound and any grossly contaminated items (e.g., weigh boats, contaminated filter paper) into a dedicated, labeled hazardous waste container.
-
This container should be clearly marked as "Hazardous Waste: Halogenated Organic Solids" and should list this compound as a primary constituent.
-
-
Liquid Waste:
-
If the compound is in solution, it must be collected in a dedicated "Halogenated Organic Liquid Waste" container.
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. [10] This is critical for proper disposal and can impact the cost and method of final disposal.
-
Never dispose of solutions containing this compound down the drain.[4]
-
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies and are essential for safe handling and transport.
-
Container Selection: Use only approved, chemically compatible containers with secure, tight-fitting lids.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents.[10] Include the full chemical name: "this compound."
Step 3: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
For small spills of solid material:
-
For liquid spills:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Final Disposal and Record Keeping
The ultimate disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[4] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.
-
Contact EHS: Follow your institution's protocol for requesting a hazardous waste pickup.
-
Maintain Records: Keep accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This is often a regulatory requirement.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The careful management of chemical waste is a testament to the expertise and integrity of the modern researcher.
References
- 1. This compound | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2,3,4,5-Tetrafluoro-6-iodobenzoic acid
Comprehensive Safety and Handling Guide: 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid
This guide provides essential safety and logistical information for the handling and disposal of this compound. The following protocols are grounded in established safety principles for halogenated aromatic compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment and Core Safety Principles
Halogenated benzoic acids, as a class of compounds, are known to be irritants and potentially harmful if not handled with appropriate precautions. Based on analogous compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[1][2][3][4] It may also be harmful if swallowed.[2][3]
The primary routes of exposure are inhalation of the powder, direct contact with the skin and eyes, and ingestion. Adherence to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure is paramount. Always practice good laboratory hygiene, including washing hands thoroughly after handling.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn when there is a significant risk of splashing. | Protects against dust particles and potential splashes, which can cause serious eye irritation.[4][5][6] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully buttoned lab coat. | Prevents skin contact, which can lead to irritation.[7][8] Contaminated gloves should be disposed of properly.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) may be necessary if working outside of a fume hood or if dust is generated.[5][6] | Protects against inhalation of the powdered compound, which can cause respiratory tract irritation.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with this compound.
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a Work Area: All work with this compound should be performed in a well-ventilated chemical fume hood.[6] Ensure the work area is clean and uncluttered.
-
Assemble Materials: Have all necessary equipment (spatulas, glassware, solvents) and waste containers readily available.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Avoid generating dust. Use a draft shield if necessary.
-
Transfer and Use: Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly. If used in a reaction, ensure the apparatus is properly set up to contain any potential fumes or splashes.
-
-
Cleanup:
-
Decontamination: Clean all glassware and surfaces that may have come into contact with the chemical.
-
Spill Management: In case of a spill, do not create dust. Moisten the spilled solid or use a HEPA-filtered vacuum for cleanup.[7] Place the spilled material in a sealed, labeled container for disposal.[1][6]
-
-
Disposal:
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, labeled hazardous waste container.[9]
-
Container Management: Keep waste containers closed when not in use and store them in a designated secondary containment area.[9]
-
Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10] Do not pour waste down the drain.[5][6]
-
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[6] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[7]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 8. calibrechem.com [calibrechem.com]
- 9. chemistry.gatech.edu [chemistry.gatech.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
